(3-Bromopropyl)trimethoxysilane
Description
Properties
IUPAC Name |
3-bromopropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISZRPOUBOZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCBr)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199783 | |
| Record name | (3-Bromopropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51826-90-5 | |
| Record name | (3-Bromopropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51826-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromopropyl)trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051826905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Bromopropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromopropyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Bromopropyl)trimethoxysilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopropyl)trimethoxysilane is a versatile bifunctional organosilane that serves as a crucial coupling agent and surface modifier in a wide array of scientific and industrial applications.[1][2] Its unique molecular structure, featuring a reactive bromopropyl group and a hydrolyzable trimethoxysilyl group, enables the covalent linkage of organic moieties to inorganic substrates. This capability is of particular interest in the fields of materials science, nanotechnology, and biomedicine, where the precise control of surface chemistry is paramount. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and its applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic odor.[3] Its key properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₅BrO₃Si | [1][2] |
| Molecular Weight | 243.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.298 g/mL at 20 °C | [1][2] |
| Boiling Point | 130 °C at 45 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.440 | [1][2] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |
| Solubility | Reacts with water; soluble in many organic solvents |
Table 2: Identifiers and Spectroscopic Data
| Identifier | Value | Reference(s) |
| CAS Number | 51826-90-5 | [1][2] |
| Synonyms | 1-Bromo-3-(trimethoxysilyl)propane, γ-Bromopropyltrimethoxysilane | [3] |
| SMILES | CO--INVALID-LINK--(OC)OC | [1][2] |
| InChI Key | GLISZRPOUBOZDL-UHFFFAOYSA-N | [1][2] |
Core Chemical Reactivity and Mechanisms
The utility of this compound stems from two primary reaction pathways: the hydrolysis and condensation of the trimethoxysilyl group, and the nucleophilic substitution of the bromo group.
Hydrolysis and Condensation of the Trimethoxysilyl Group
In the presence of water, the methoxy (B1213986) groups of the silane (B1218182) undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica (B1680970), metal oxides) or with other silanol groups to form stable siloxane bonds (Si-O-Si). This process results in the formation of a durable, covalent linkage between the silane and the substrate. The reaction is typically catalyzed by acid or base.
Nucleophilic Substitution of the Bromo Group
The bromopropyl group provides a reactive site for subsequent functionalization via nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the attachment of a wide variety of nucleophiles, such as amines, thiols, azides, and carboxylates. This versatility is key to its application in bioconjugation and the synthesis of functional materials.
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of silica nanoparticles and the subsequent conjugation of a model drug molecule, doxorubicin (B1662922). These protocols can be adapted for other substrates and molecules of interest.
Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with this compound to create a reactive surface for further modification.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Ammonia solution (28-30%)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
Procedure:
-
Nanoparticle Activation:
-
Disperse 100 mg of silica nanoparticles in 20 mL of ethanol in a round-bottom flask.
-
Ultrasonicate for 15 minutes to ensure a homogeneous suspension.
-
Add 200 µL of ammonia solution and stir for 1 hour at room temperature to activate the surface silanol groups.
-
-
Washing:
-
Centrifuge the nanoparticle suspension at 10,000 x g for 15 minutes.
-
Discard the supernatant and resuspend the pellet in 20 mL of ethanol. Repeat this washing step twice.
-
Perform a final wash with 20 mL of anhydrous toluene to remove residual water.
-
-
Silanization:
-
Resuspend the washed nanoparticles in 20 mL of anhydrous toluene.
-
Transfer the suspension to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Add 200 µL of this compound to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension at 10,000 x g for 15 minutes.
-
Discard the supernatant and wash the bromo-functionalized nanoparticles three times with 20 mL of toluene and twice with 20 mL of ethanol.
-
Dry the final product under vacuum.
-
Conjugation of Doxorubicin to Bromo-Functionalized Nanoparticles
This protocol exemplifies the use of bromo-functionalized nanoparticles for drug conjugation, using the anticancer drug doxorubicin (DOX) as a model. The primary amine group of DOX acts as a nucleophile, displacing the bromide.
Materials:
-
Bromo-functionalized silica nanoparticles
-
Doxorubicin hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Doxorubicin Solution Preparation:
-
Dissolve 5 mg of doxorubicin hydrochloride in 5 mL of DMF.
-
Add 10 µL of triethylamine to deprotonate the amine group of doxorubicin.
-
-
Conjugation Reaction:
-
Disperse 20 mg of bromo-functionalized silica nanoparticles in 5 mL of DMF in a reaction vial.
-
Add the doxorubicin solution to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
-
Purification:
-
Centrifuge the reaction mixture at 12,000 x g for 20 minutes.
-
Carefully collect the supernatant to determine the amount of unconjugated doxorubicin.
-
Wash the doxorubicin-conjugated nanoparticles three times with DMF and twice with PBS (pH 7.4).
-
-
Quantification of Drug Loading:
-
Measure the absorbance of the collected supernatant at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of unconjugated doxorubicin using a standard curve.
-
Determine the amount of doxorubicin conjugated to the nanoparticles by subtracting the amount of unconjugated drug from the initial amount.
-
Applications in Drug Development
The ability to functionalize nanoparticles with this compound opens up numerous possibilities in drug delivery and development.
-
Targeted Drug Delivery: The bromo-functionalized surface can be further modified with targeting ligands such as antibodies, peptides, or aptamers to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release Systems: The linker used to attach the drug to the nanoparticle can be designed to be cleavable under specific physiological conditions (e.g., low pH in tumors, presence of certain enzymes), allowing for controlled and triggered drug release at the target site.[5][6]
-
Theranostics: The nanoparticle platform can be co-functionalized with both therapeutic agents and imaging probes, creating theranostic agents that allow for simultaneous diagnosis and therapy.
-
Biocompatibility Enhancement: The surface of the nanoparticles can be modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce immunogenicity and prolong circulation time in the bloodstream.[7]
Characterization of Surface Modification
Several analytical techniques can be employed to confirm and quantify the surface modification of substrates with this compound.
Table 3: Characterization Techniques for Surface Modification
| Technique | Information Provided | Reference(s) |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (silane) grafted onto the inorganic substrate by measuring weight loss upon heating. | [3][8][9] |
| Zeta Potential Measurement | Determines the surface charge of the particles, which changes upon functionalization. Bare silica is negative, while subsequent modifications can alter the charge. | [10][11][12][13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic chemical bonds of the silane on the surface, such as C-H and Si-O-Si vibrations. | |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of Si, C, and Br from the silane. | |
| Raman Spectroscopy | Offers detailed information about the vibrational modes of the grafted molecules, confirming successful functionalization. | [15][16][17] |
Safety and Handling
This compound is a combustible liquid and should be handled with care.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its dual reactivity allows for the robust modification of inorganic surfaces and subsequent functionalization with a wide range of organic and biological molecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this silane in the development of advanced materials and innovative drug delivery systems. As the demand for precisely engineered surfaces in biomedical applications continues to grow, the importance of reagents like this compound is set to increase significantly.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. (3-ブロモプロピル)トリメトキシシラン ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption [frontiersin.org]
- 11. Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
(3-Bromopropyl)trimethoxysilane: A Technical Guide to a Versatile Silane Coupling Agent for Surface Modification and Bioconjugation
(3-Bromopropyl)trimethoxysilane (CAS Number: 51826-90-5) is a bifunctional organosilane compound widely utilized by researchers and scientists in materials science, nanotechnology, and increasingly, in the realm of drug development.[1] This guide provides an in-depth overview of its chemical properties, key applications, and detailed experimental protocols for its use in surface modification and bioconjugation.
This organosilane features a trimethoxysilane (B1233946) group at one end, which allows for covalent attachment to inorganic substrates rich in hydroxyl groups, such as silica (B1680970) and metal oxides.[1] At the other end, a bromopropyl group provides a reactive site for nucleophilic substitution, enabling the covalent linkage of a wide range of organic molecules, including those of biological significance.[1] Its utility as a coupling agent or adhesion promoter is well-established in coatings, sealants, and composite materials.[1]
Physicochemical and Technical Data
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 51826-90-5 |
| Molecular Formula | C₆H₁₅BrO₃Si |
| Molecular Weight | 243.17 g/mol [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 130 °C at 45 mmHg[4] |
| Density | 1.298 g/mL at 20 °C[4] |
| Refractive Index | n20/D 1.440[4] |
| Flash Point | 82 °C (179.6 °F) - closed cup[4] |
| Purity | ≥97%[2][4] |
| Synonyms | γ-Bromopropyltrimethoxysilane, 1-Bromo-3-trimethoxysilylpropane[1][2] |
Core Applications in Research and Development
This compound is a versatile tool for the surface functionalization of various materials, particularly nanoparticles.[5] Its ability to form stable linkages between inorganic and organic materials makes it valuable in a number of advanced applications.
Surface Modification and Nanoparticle Functionalization
The primary application of this compound is as a silane (B1218182) coupling agent for the surface modification of inorganic substrates.[5] The trimethoxysilane group hydrolyzes in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of materials like silica, glass, and metal oxides to form stable siloxane bonds.[1] This process allows for the precise engineering of surface properties, such as hydrophobicity.[1]
In the context of drug development, this compound is used to functionalize nanoparticles, such as silica or magnetic nanoparticles, to create platforms for drug delivery and diagnostic applications.[6] The bromopropyl group serves as a versatile handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.[7]
Bioconjugation
The reactive bromine atom on the propyl chain makes this compound an excellent candidate for bioconjugation reactions.[3] Bioconjugation is the covalent linking of a biological molecule to a synthetic molecule, creating novel structures with enhanced properties.[8] Surfaces modified with this silane can be used to immobilize proteins, peptides, or nucleic acids through the reaction of nucleophilic groups in the biomolecules (e.g., thiol groups in cysteine residues or amine groups in lysine (B10760008) residues) with the bromopropyl group.[3][9] This has applications in the development of biosensors, targeted drug delivery systems, and scaffolds for tissue engineering.[6][8] While not directly involved in signaling pathways, its role in creating these bioactive surfaces is crucial for studying cellular interactions and developing targeted therapies.[10]
Experimental Protocols
The following sections provide detailed methodologies for the surface modification of silica nanoparticles with this compound and a subsequent bioconjugation step. These protocols are based on established methods for similar silane coupling agents and can be adapted for other substrates and biomolecules.
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol outlines the procedure for creating a bromo-functionalized surface on silica nanoparticles.
Materials and Equipment:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene (B28343)
-
Ammonia (B1221849) solution (28-30%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ultrasonicator
-
Centrifuge
-
Nitrogen or Argon gas supply
Procedure:
-
Nanoparticle Preparation and Surface Activation:
-
Disperse 1 g of silica nanoparticles in 100 mL of ethanol in a round-bottom flask.
-
Sonicate the suspension for 30 minutes to ensure deagglomeration and uniform dispersion.
-
To activate surface silanol groups, add 1 mL of ammonia solution and stir the mixture for 1 hour at room temperature.[7]
-
Centrifuge the nanoparticles, discard the supernatant, and wash three times with ethanol and once with anhydrous toluene to remove residual water.[7]
-
Redisperse the activated nanoparticles in 50 mL of anhydrous toluene.[7]
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add 1 mL of this compound to the nanoparticle suspension.[7]
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.[7]
-
-
Purification of Modified Nanoparticles:
-
After the reaction, allow the mixture to cool to room temperature.
-
Centrifuge the suspension to pellet the modified nanoparticles.
-
Discard the supernatant containing excess silane.
-
Wash the nanoparticles thoroughly by repeated cycles of sonication, centrifugation, and redispersion in fresh anhydrous toluene (3 times) and then ethanol (2 times) to remove any non-covalently bound silane.[7]
-
After the final wash, dry the bromo-functionalized nanoparticles under vacuum and store them in a desiccator.[7]
-
Protocol 2: Bioconjugation of a Thiol-Containing Peptide
This protocol describes the covalent attachment of a model peptide containing a cysteine residue to the bromo-functionalized silica nanoparticles.
Materials and Equipment:
-
Bromo-functionalized silica nanoparticles (from Protocol 1)
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vials
-
Orbital shaker or rotator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion:
-
Disperse 10 mg of the bromo-functionalized silica nanoparticles in 1 mL of PBS (pH 7.4) in a reaction vial.
-
Sonicate briefly to ensure a uniform suspension.
-
-
Peptide Conjugation:
-
Prepare a 1 mg/mL solution of the thiol-containing peptide in PBS.
-
Add a 10-fold molar excess of the peptide solution to the nanoparticle suspension.
-
Incubate the reaction mixture at room temperature for 24-48 hours with gentle shaking or rotation.
-
-
Purification of Peptide-Conjugated Nanoparticles:
-
After the incubation period, centrifuge the suspension to pellet the peptide-conjugated nanoparticles.
-
Carefully remove the supernatant containing the unreacted peptide.
-
Wash the nanoparticles three times with PBS to remove any non-covalently bound peptide.
-
After the final wash, resuspend the peptide-conjugated nanoparticles in the desired buffer for storage or further experiments.
-
Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical reactions involved in the surface modification process.
References
- 1. flex.flinders.edu.au [flex.flinders.edu.au]
- 2. Organosilane Chemistry [chemistry.msu.edu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Conjugation reactions of hybrid organosilanes for nanoparticle and surface modifications [ri.conicet.gov.ar]
- 5. Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. archium.ateneo.edu [archium.ateneo.edu]
- 7. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
(3-Bromopropyl)trimethoxysilane molecular weight and formula
This document provides the core chemical properties of (3-Bromopropyl)trimethoxysilane, a bromoalkyl silane (B1218182) compound utilized in various chemical synthesis and material science applications.
Chemical Properties
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₅BrO₃Si[1][2][3][4][5] |
| Molecular Weight | 243.17 g/mol [1][2][4] |
| CAS Number | 51826-90-5[1][2][3] |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.298 g/mL at 20°C[3][4] |
| Boiling Point | 130 °C at 45 mm Hg[3][4] |
| Refractive Index | n20/D 1.440[3][4] |
| Flash Point | 82°C[4] |
Chemical Structure
The logical relationship of the atoms within the this compound molecule is represented by its structure.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide on the Synthesis and Purification of (3-Bromopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromopropyl)trimethoxysilane is a versatile bifunctional organosilane coupling agent of significant interest in materials science, surface chemistry, and as an intermediate in organic synthesis. Its trimethoxysilyl group allows for covalent bonding to inorganic substrates, while the bromopropyl group provides a reactive site for further functionalization. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for professionals in research and development. Detailed experimental protocols, quantitative data, and characterization methods are presented to facilitate its practical application.
Introduction
This compound, with the chemical formula C₆H₁₅BrO₃Si, is a colorless to light yellow liquid.[1][2] It serves as a crucial molecular bridge between organic and inorganic materials. The trimethoxysilane (B1233946) moiety can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic substrates such as glass, silica, and metal oxides, forming stable siloxane bonds (-Si-O-). The terminal bromine atom on the propyl chain is a versatile functional group that can participate in various nucleophilic substitution reactions, making it an ideal anchor for the immobilization of organic molecules.[1] This dual reactivity makes it a valuable reagent in applications ranging from surface modification and adhesion promotion to the synthesis of functionalized polymers and nanoparticles.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of allyl bromide with trimethoxysilane.[3][4] This addition reaction involves the attachment of the silicon hydride (Si-H) bond across the carbon-carbon double bond of the allyl group.
Reaction Principle: Hydrosilylation
Hydrosilylation is a powerful and atom-economical reaction for the formation of silicon-carbon bonds.[3] The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most widely used due to their high activity and selectivity.[5][6] Common catalysts include Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[4][5][6] The general reaction scheme is depicted below:
Caption: Hydrosilylation of Allyl Bromide with Trimethoxysilane.
Experimental Protocol: Synthesis using Karstedt's Catalyst
This protocol is based on established procedures for the hydrosilylation of allylic compounds.[3]
Materials:
-
Allyl bromide (freshly distilled)
-
Trimethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply system
-
Schlenk line (optional, for rigorous inert atmosphere)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere of argon or nitrogen. All glassware should be thoroughly dried.
-
To the three-neck flask, add allyl bromide and anhydrous toluene.
-
Add Karstedt's catalyst solution to the flask using a syringe. A typical catalyst loading is in the range of 10-50 ppm of platinum relative to the reactants.
-
Heat the mixture to a gentle reflux (the specific temperature will depend on the solvent and reactants, but a range of 60-80°C is common for this type of reaction).
-
Slowly add trimethoxysilane to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the IR spectrum (around 2150 cm⁻¹) or by GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
Purification Methods
The crude product obtained from the synthesis typically contains unreacted starting materials, catalyst residues, and potentially some side products. Purification is essential to obtain this compound of high purity. The primary method for purification is fractional distillation under reduced pressure (vacuum distillation).
Fractional Vacuum Distillation
Vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure.[7] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a more moderate temperature.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer (for pressure measurement)
-
Heating mantle with a temperature controller
-
Cold trap (to protect the vacuum pump)
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Gradually reduce the pressure in the system to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fractions that distill over at the expected boiling point and pressure. Low-boiling impurities and unreacted starting materials will distill first.
-
Monitor the temperature at the head of the column and the pressure throughout the distillation. The main product fraction should be collected over a narrow temperature range.
-
After collecting the desired product, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: Purification workflow for this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Typical Yield | 80-95% | [3][4] |
| Purity (after distillation) | >97% | [8] |
| Physical Properties | ||
| Molecular Weight | 243.17 g/mol | [9] |
| Boiling Point | 130 °C at 45 mmHg | |
| Density | 1.298 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.440 |
Note: Yields can vary depending on the specific reaction conditions, catalyst, and purity of reagents.
A pressure-temperature nomograph can be used to estimate the boiling point of this compound at different pressures during vacuum distillation.[7][10][11][12]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the product and identifying any byproducts. The sample is vaporized and separated based on its boiling point and affinity for the GC column, followed by mass analysis for identification.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature ramp, for example, starting at 80 °C and increasing to 250 °C at a rate of 10-20 °C/min.
-
Detector: Mass Spectrometer.
The mass spectrum of this compound will show characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of methoxy (B1213986) groups and the propyl bromide chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
¹H NMR (in CDCl₃):
-
δ ~3.58 ppm (s, 9H): Protons of the three methoxy groups (-OCH₃).
-
δ ~3.40 ppm (t, 2H): Protons of the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br).
-
δ ~1.95 ppm (m, 2H): Protons of the central methylene group (-CH₂-).
-
δ ~0.75 ppm (t, 2H): Protons of the methylene group adjacent to the silicon atom (Si-CH₂-).
¹³C NMR (in CDCl₃):
-
δ ~50.5 ppm: Carbon of the methoxy groups (-OCH₃).
-
δ ~35.5 ppm: Carbon of the methylene group adjacent to the bromine atom (-CH₂Br).
-
δ ~25.0 ppm: Carbon of the central methylene group (-CH₂-).
-
δ ~8.0 ppm: Carbon of the methylene group adjacent to the silicon atom (Si-CH₂-).
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Safety Considerations
This compound is an irritant to the skin, eyes, and respiratory system.[9] It is also moisture-sensitive and will hydrolyze in the presence of water to release methanol. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis and distillation should be conducted under an inert atmosphere to prevent hydrolysis and potential side reactions.
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation of allyl bromide and trimethoxysilane is a robust and high-yielding method. Subsequent purification by fractional vacuum distillation affords a product of high purity suitable for a wide range of applications in research and industry. Careful control of reaction conditions and adherence to safety protocols are crucial for the successful and safe preparation of this important organosilane. The characterization techniques outlined in this guide provide the necessary tools for quality control and structural verification.
References
- 1. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Bromopropyl Trimethoxysilane, CAS 51826-90-5 | Changfu [cfsilicones.com]
- 3. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 溶劑壓力溫度計算機 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C6H15BrO3Si | CID 103984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Boiling Point Calculator [trimen.pl]
An In-depth Technical Guide to the Reactivity and Functional Groups of (3-Bromopropyl)trimethoxysilane for Researchers, Scientists, and Drug Development Professionals
(3-Bromopropyl)trimethoxysilane is a versatile bifunctional organosilane that serves as a crucial molecular linker in a wide array of applications, particularly in materials science and the burgeoning field of nanomedicine. Its unique structure, featuring a reactive bromopropyl group and a hydrolyzable trimethoxysilyl group, allows for the covalent linkage of disparate organic and inorganic materials. This guide provides a comprehensive overview of its core reactivity, functional groups, and its application in advanced drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and scientists.
Core Functional Groups and Their Reactivity
This compound's chemical versatility stems from its two primary functional moieties: the trimethoxysilyl group and the bromopropyl group. These groups exhibit distinct reactivities, enabling a two-step functionalization strategy that is foundational to its utility as a coupling agent.
-
Trimethoxysilyl Group: This moiety is susceptible to hydrolysis and condensation reactions. In the presence of water, the methoxy (B1213986) groups (-OCH₃) are hydrolyzed to form silanol (B1196071) groups (-Si-OH). These silanols are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970), metal oxides) to form stable siloxane bonds (Si-O-Si). They can also self-condense to form a polysiloxane network. This process is the basis for its use in surface modification and as an adhesion promoter.
-
Bromopropyl Group: The terminal bromine atom on the propyl chain is a reactive site for nucleophilic substitution reactions. This allows for the subsequent attachment of a wide range of organic molecules, including those with amine, thiol, or carboxyl functionalities. This reactivity is particularly valuable in bioconjugation and the functionalization of surfaces for specific applications. It is noted to be more reactive than its chloropropyl analog.[1]
Below is a diagram illustrating the dual reactivity of this compound.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the literature, the following tables summarize its key physical properties and provide comparative hydrolysis rate data for other relevant alkoxysilanes to offer a quantitative perspective on its reactivity.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅BrO₃Si | [1] |
| Molecular Weight | 243.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.298 g/mL at 20 °C | [2] |
| Boiling Point | 130 °C at 45 mmHg | [2] |
| Refractive Index | n20/D 1.440 | [2] |
| Flash Point | 82 °C (closed cup) | [2] |
Comparative Hydrolysis Rate Constants of Alkoxysilanes (Acidic Conditions)
| Silane (B1218182) | Functional Group (R) | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) |
| Methyltriethoxysilane (MTES) | -CH₃ | 0.15 |
| Vinyltriethoxysilane (VTES) | -CH=CH₂ | 0.22 |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | - (CH₂)₃OCH₂CH(O)CH₂ | 0.35 |
| (3-Aminopropyl)triethoxysilane (APTES) | -(CH₂)₃NH₂ | > 10 (very fast) |
Note: The hydrolysis rate of alkoxysilanes is significantly influenced by factors such as pH, temperature, and the solvent system. The presence of the electron-withdrawing bromine atom in this compound is expected to influence its hydrolysis rate relative to simple alkyltrimethoxysilanes.
Detailed Experimental Protocols
Surface Modification of Silica Nanoparticles
This protocol provides a detailed methodology for the functionalization of silica nanoparticles with this compound, creating a reactive surface for subsequent bioconjugation.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous Toluene (B28343)
-
Ammonia (B1221849) solution (28-30%)
-
Nitrogen or Argon gas
-
Round-bottom flask, magnetic stirrer, reflux condenser, centrifuge
Procedure:
-
Nanoparticle Activation: Disperse silica nanoparticles in a solution of ethanol and water. Add ammonia solution to catalyze the formation of surface hydroxyl groups. Stir the suspension at room temperature for 12-24 hours.
-
Washing and Drying: Centrifuge the activated nanoparticles to remove excess reagents. Wash the nanoparticles repeatedly with ethanol and then with anhydrous toluene to ensure the removal of water. Dry the nanoparticles under vacuum.
-
Silanization: Resuspend the dried nanoparticles in anhydrous toluene in a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add this compound to the suspension (typically a 1-5% v/v solution).
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with continuous stirring.
-
Purification: After cooling to room temperature, centrifuge the suspension to collect the functionalized nanoparticles. Wash the nanoparticles thoroughly with anhydrous toluene to remove unreacted silane, followed by washing with ethanol.
-
Final Drying: Dry the bromo-functionalized nanoparticles under vacuum and store in a desiccator.
Conjugation of a Thiol-Containing Molecule
This protocol outlines the nucleophilic substitution reaction to attach a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified drug) to the bromo-functionalized nanoparticles.
Materials:
-
Bromo-functionalized silica nanoparticles
-
Thiol-containing molecule (R-SH)
-
Anhydrous ethanol
-
Triethylamine (B128534) (as a base)
-
Nitrogen or Argon gas
Procedure:
-
Dispersion: Disperse the bromo-functionalized nanoparticles in anhydrous ethanol under an inert atmosphere.
-
Reactant Addition: Add the thiol-containing molecule to the suspension, followed by the addition of a slight excess of triethylamine to act as a base and neutralize the HBr byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification: Centrifuge the nanoparticles to remove the supernatant containing unreacted reagents. Wash the nanoparticles extensively with ethanol to ensure the removal of all byproducts.
-
Final Product: Dry the conjugated nanoparticles under vacuum.
The following diagram illustrates a typical experimental workflow for the surface modification and subsequent conjugation.
Applications in Drug Development
The unique reactivity of this compound makes it a valuable tool in drug development, primarily for the creation of targeted drug delivery systems. By functionalizing nanoparticles (e.g., silica, iron oxide, gold nanoparticles) with this silane, a versatile platform is created for the attachment of therapeutic agents and targeting ligands.
Key Applications:
-
Targeted Drug Delivery: The bromopropyl group can be used to covalently attach anticancer drugs, peptides, or antibodies to the surface of nanoparticles. This allows for the targeted delivery of the therapeutic payload to specific cells or tissues, minimizing off-target toxicity.
-
Controlled Release: The silane layer can be further modified to create stimuli-responsive systems (e.g., pH or redox-sensitive linkers) that release the drug only under specific physiological conditions, such as the acidic microenvironment of a tumor.
-
Bioimaging: Fluorescent dyes or contrast agents can be conjugated to the silanized nanoparticles, enabling the tracking of the drug delivery vehicle within the body.
Signaling Pathways in Cancer Therapy:
While specific signaling pathways targeted by drugs delivered via this compound-modified nanoparticles are drug-dependent, a common strategy in cancer therapy is to target pathways that regulate cell proliferation, survival, and apoptosis. For instance, a study utilizing the chloro-analogue of this silane to deliver a novel anti-cancer compound to gastric cancer cells demonstrated the induction of apoptosis. This process involves a cascade of signaling events that ultimately lead to programmed cell death.
The diagram below illustrates a simplified, general signaling pathway for apoptosis that could be targeted by a drug delivered via a silane-functionalized nanoparticle.
Conclusion
This compound is a powerful and versatile molecule for researchers and professionals in drug development and materials science. Its dual reactivity allows for the robust linkage of organic and inorganic materials, providing a foundational technology for the creation of advanced drug delivery systems and functionalized surfaces. A thorough understanding of its reactivity, coupled with detailed experimental protocols, will enable the continued development of innovative solutions for targeted therapies and other biomedical applications. Further research into the specific reaction kinetics and yields of this particular silane will undoubtedly expand its utility and refine its application in these critical fields.
References
An In-depth Technical Guide on the Hydrolysis and Condensation Mechanism of (3-Bromopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental considerations for the hydrolysis and condensation of (3-Bromopropyl)trimethoxysilane. This organosilane is a valuable coupling agent and surface modifier in various applications, including drug delivery systems and biomaterial functionalization. Understanding its sol-gel chemistry is critical for controlling the properties of the resulting materials.
Core Mechanism: Hydrolysis and Condensation
The transformation of this compound from a monomer to a polysiloxane network occurs via a two-step sol-gel process: hydrolysis and condensation. These reactions are catalyzed by either acid or base and involve the conversion of the methoxy (B1213986) groups (-OCH₃) to silanol (B1196071) groups (-OH), followed by the formation of siloxane bridges (-Si-O-Si-).
Hydrolysis
Hydrolysis is the initial step where the methoxy groups of the silane (B1218182) are replaced by hydroxyl groups upon reaction with water. This reaction can proceed stepwise, forming partially and fully hydrolyzed species.
General Reaction: R-Si(OCH₃)₃ + nH₂O ⇌ R-Si(OCH₃)₃₋ₙ(OH)ₙ + nCH₃OH (where R = -(CH₂)₃Br)
The mechanism of hydrolysis is dependent on the pH of the reaction medium:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally faster than base-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of a methoxy group.
Condensation
Condensation involves the formation of siloxane bonds, leading to the growth of oligomers and eventually a cross-linked network. There are two primary condensation pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O
-
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule. -Si-OH + CH₃O-Si- ⇌ -Si-O-Si- + CH₃OH
The relative rates of hydrolysis and condensation are influenced by several factors, including pH, water-to-silane ratio, catalyst, temperature, and solvent.
Factors Influencing the Reaction Mechanism
Several experimental parameters can be adjusted to control the kinetics and the final structure of the polysiloxane material.
| Factor | Effect on Hydrolysis | Effect on Condensation | Notes |
| pH | Fastest under acidic or basic conditions, slowest at neutral pH.[1] | Fastest under basic conditions. | Acid catalysis leads to more linear polymers, while base catalysis results in more highly branched, particulate structures. |
| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₄OH) accelerate the reaction.[2] | Bases are generally more effective catalysts for condensation. | The choice of catalyst can influence the final morphology of the material. |
| Water:Silane Ratio | Higher water concentrations increase the rate of hydrolysis. | Can influence the extent of condensation and the final network structure. | Stoichiometrically, 0.5 moles of water per mole of methoxy group are required for complete condensation. |
| Temperature | Reaction rates increase with temperature, following the Arrhenius equation.[1] | Higher temperatures also accelerate condensation. | Can be used to control the reaction kinetics, but may also shorten the pot-life of the solution.[1] |
| Solvent | A co-solvent (e.g., ethanol, methanol) is often used to homogenize the silane and water. | The type and concentration of the solvent can affect reaction rates and solubility of intermediates. | The presence of alcohol can shift the hydrolysis equilibrium.[1] |
| Steric Hindrance | The bulky (3-Bromopropyl) group can sterically hinder the approach of reactants to the silicon center, potentially slowing down the reaction compared to smaller alkylsilanes. | The organic substituent can influence the final polymer structure. | Methoxysilanes hydrolyze significantly faster (6-10 times) than ethoxysilanes due to less steric hindrance.[1] |
Quantitative Data
| Silane | Condition | Parameter | Value | Reference |
| γ-Glycidoxypropyltrimethoxysilane | 2 wt% aqueous dilution, pH 5.4, 26°C | Pseudo-first order rate constant (k₁) for the first hydrolysis step | 0.026 min⁻¹ | [3] |
| γ-Glycidoxypropyltrimethoxysilane | 2 wt% aqueous dilution, pH 5.4 | Activation Energy (Ea) for epoxy ring opening | 68.4 kJ/mol | [3] |
It is important to note that the bromo- group in this compound is an electron-withdrawing group, which can influence the electron density at the silicon center and thus affect the rates of hydrolysis and condensation compared to a glycidoxy group.
Experimental Protocols
Monitoring the hydrolysis and condensation of this compound is crucial for controlling the reaction and understanding the resulting material properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful in-situ techniques for this purpose.
General Protocol for In-Situ NMR Monitoring
-
Sample Preparation: In an NMR tube, combine this compound with a suitable solvent (e.g., a mixture of D₂O and an organic co-solvent like ethanol-d₆ to ensure miscibility).
-
Initiation: Add the catalyst (e.g., a specific amount of acid or base) to initiate the hydrolysis and condensation reactions.
-
Data Acquisition: Immediately begin acquiring ²⁹Si NMR spectra at regular time intervals. ¹H and ¹³C NMR can also be used to monitor the disappearance of methoxy groups and the appearance of methanol.
-
Analysis: The ²⁹Si NMR spectra will show the evolution of different silicon species. Unreacted monomer (T⁰), partially hydrolyzed species (T¹), fully hydrolyzed monomer (T²), and various condensed species (T³, etc.) can be identified and quantified by their characteristic chemical shifts.
General Protocol for In-Situ FT-IR Monitoring
-
Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Background: Record a background spectrum of the solvent and catalyst mixture.
-
Reaction Mixture: Prepare the reaction mixture of this compound, solvent, and water.
-
Initiation and Data Collection: Submerge the ATR probe into the mixture, add the catalyst, and immediately start collecting spectra at regular intervals.
-
Analysis: Monitor the changes in specific vibrational bands over time. Key bands to observe include the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands.
Visualizations
Signaling Pathway of Hydrolysis and Condensation
References
Structural Analysis of γ-Bromopropyltrimethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Bromopropyltrimethoxysilane (GBTMS) is a bifunctional organosilane that plays a crucial role as a coupling agent and surface modifier in a wide array of applications, including materials science, drug delivery, and diagnostics.[1] Its unique structure, featuring a reactive bromopropyl group and hydrolyzable methoxysilane (B1618054) moieties, allows for the covalent linkage of organic polymers to inorganic substrates.[2] This technical guide provides an in-depth structural analysis of GBTMS, detailing its spectroscopic properties, a representative synthesis protocol, and its mechanism of action in surface functionalization.
Molecular Structure and Properties
The fundamental characteristics of γ-bromopropyltrimethoxysilane are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₅BrO₃Si |
| Molecular Weight | 243.17 g/mol [3] |
| CAS Number | 51826-90-5[3] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 130 °C at 45 mmHg |
| Density | 1.298 g/mL at 20 °C |
| Refractive Index | 1.440 (n20/D) |
| SMILES | CO--INVALID-LINK--(OC)OC[4] |
| InChI | InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3[4] |
Spectroscopic Analysis
The structural elucidation of γ-bromopropyltrimethoxysilane relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is scarce, the following sections provide an analysis based on characteristic chemical shifts and fragmentation patterns observed for structurally similar organosilanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of GBTMS is expected to show distinct signals corresponding to the propyl chain and the methoxy (B1213986) groups.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.5 | s | -Si(OCH₃ )₃ |
| ~3.4 | t | -CH₂Br |
| ~1.9 | m | -CH₂CH₂ CH₂Br |
| ~0.8 | t | Si CH₂- |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| ~50 | -Si(C H₃)₃ |
| ~35 | -C H₂Br |
| ~25 | -CH₂C H₂CH₂Br |
| ~10 | Si CH₂- |
Note: Predicted chemical shifts are based on analogous structures such as 1-bromopropane (B46711) and other alkoxysilanes and may vary.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of GBTMS is characterized by absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 2940-2970 | C-H stretch (propyl) |
| 2840 | C-H stretch (-OCH₃) |
| 1460 | C-H bend (propyl) |
| 1080-1190 | Si-O-C stretch |
| 820 | Si-C stretch |
| 690 | C-Br stretch |
Note: Peak positions are approximate and based on spectra of similar organosilanes.[6][7]
Mass Spectrometry (MS)
The mass spectrum of GBTMS will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[8]
| m/z | Assignment |
| 242/244 | [M]+•, Molecular ion |
| 211/213 | [M - OCH₃]+ |
| 121 | [Si(OCH₃)₃]+ |
| 163/165 | [BrCH₂CH₂CH₂Si]+ |
Note: Fragmentation patterns are predicted based on common pathways for organosilanes and alkyl bromides.[9][10]
Experimental Protocols
Synthesis of γ-Bromopropyltrimethoxysilane via Hydrosilylation
A common method for the synthesis of γ-bromopropyltrimethoxysilane is the hydrosilylation of allyl bromide with trimethoxysilane (B1233946), typically catalyzed by a platinum complex.[11][12]
Materials:
-
Allyl bromide (CH₂=CHCH₂Br)
-
Trimethoxysilane (HSi(OCH₃)₃)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Toluene (B28343) (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with trimethoxysilane and anhydrous toluene under an inert atmosphere.
-
Karstedt's catalyst is added to the reaction mixture.
-
Allyl bromide is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 50 °C. The reaction is exothermic.
-
After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction, which can be monitored by FTIR or NMR spectroscopy.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum to yield pure γ-bromopropyltrimethoxysilane.
Signaling Pathways and Experimental Workflows
γ-Bromopropyltrimethoxysilane is extensively used for the surface functionalization of nanoparticles and other substrates, a critical step in the development of targeted drug delivery systems and advanced diagnostic tools.[1] The process involves the hydrolysis of the methoxysilane groups followed by condensation and covalent bond formation with surface hydroxyl groups.
Surface Functionalization Workflow
The following diagram illustrates a typical workflow for the functionalization of silica (B1680970) nanoparticles with γ-bromopropyltrimethoxysilane.
Caption: Workflow for nanoparticle surface functionalization using γ-bromopropyltrimethoxysilane.
Conclusion
γ-Bromopropyltrimethoxysilane is a versatile molecule with well-defined structural features that enable its broad utility. A thorough understanding of its spectroscopic characteristics and reactivity is essential for its effective application in research and development. This guide provides a foundational overview to aid researchers in the synthesis, characterization, and application of this important organosilane.
References
- 1. 3 Bromopropyl Trimethoxysilane, CAS 51826-90-5 | Changfu [cfsilicones.com]
- 2. CAS 51826-90-5: (3-Bromopropyl)trimethoxysilane [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H15BrO3Si | CID 103984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Safety and Handling of 1-Bromo-3-(trimethoxysilyl)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-3-(trimethoxysilyl)propane could be located. The following information is compiled from data on structurally similar compounds, including other brominated propanes and trimethoxysilanes. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.
Introduction
1-Bromo-3-(trimethoxysilyl)propane is a bifunctional organosilane compound featuring a reactive bromo group and a hydrolyzable trimethoxysilyl group. This structure makes it a valuable reagent in organic synthesis and materials science, particularly for surface modification and as a coupling agent. However, its chemical nature also implies potential hazards that necessitate careful handling and adherence to strict safety protocols. This technical guide provides an in-depth overview of the known and anticipated safety considerations, handling procedures, and emergency measures for 1-Bromo-3-(trimethoxysilyl)propane, based on data from analogous compounds.
Hazard Identification and Classification
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of similar brominated and silylating compounds, 1-Bromo-3-(trimethoxysilyl)propane is anticipated to be a hazardous substance.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 1B or 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Acute Toxicity (Oral) | Category 4 or 5 |
| Acute Toxicity (Inhalation) | Category 3 or 4 |
| Acute Toxicity (Dermal) | Category 5 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 or 2 |
Signal Word: Danger
Hazard Statements (Anticipated):
-
H226/H227: Flammable liquid and vapor / Combustible liquid.[1][2]
-
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][2]
-
H318: Causes serious eye damage.[1]
-
H302/H303: Harmful if swallowed / May be harmful if swallowed.[3]
-
H331/H332: Toxic if inhaled / Harmful if inhaled.[3]
-
H313: May be harmful in contact with skin.[1]
-
H335: May cause respiratory irritation.[4]
-
H410/H411: Very toxic to aquatic life with long lasting effects / Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements (Anticipated): A comprehensive list of precautionary statements can be found in Safety Data Sheets for similar compounds.[1][2] Key recommendations include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Anticipated GHS Hazard Pictograms for 1-Bromo-3-(trimethoxysilyl)propane.
Physical and Chemical Properties
| Property | 1-Trimethylsiloxy-3-bromo-propane[5] | 3-(Trimethoxysilyl)propyl methacrylate[3] | 1-Bromo-3-chloropropane |
| Molecular Formula | C6H15BrOSi | C10H20O5Si | C3H6BrCl |
| Molecular Weight | 211.17 g/mol | 248.35 g/mol | 157.44 g/mol |
| Boiling Point | Not available | Not available | 144-145 °C |
| Density | Not available | Not available | 1.592 g/mL at 25 °C |
| Flash Point | Not available | Not available | Not available |
| Refractive Index | Not available | 1.4310 | n20/D 1.486 |
| Solubility | Reacts with water | Reacts with water | Insoluble in water |
Toxicological Information
No specific toxicological data for 1-Bromo-3-(trimethoxysilyl)propane has been found. The primary hazards are expected to arise from its reactivity. Alkoxysilanes can hydrolyze to form methanol (B129727), which is toxic. The bromo-alkane moiety suggests potential for alkylating activity, which can lead to irritation, sensitization, and potential mutagenicity.
Data from analogous compounds suggest the following:
-
Acute Oral Toxicity: Harmful if swallowed.[6]
-
Acute Dermal Toxicity: May be harmful in contact with skin.[1]
-
Acute Inhalation Toxicity: Toxic or harmful if inhaled, potentially causing respiratory tract irritation.[3][6]
-
Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin.[2]
-
Eye Damage/Irritation: Expected to cause serious eye damage.[2]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[1][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[1] |
Firefighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Unsuitable Extinguishing Media: A heavy water stream may be ineffective.
Specific Hazards Arising from the Chemical:
-
Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Containers may explode when heated.
-
Upon combustion, may produce toxic and corrosive fumes including carbon oxides, hydrogen bromide, and silicon oxides.
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment (see Section 9).
-
Ensure adequate ventilation.
-
Avoid breathing vapors, mist, or gas.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
Discharge into the environment should be avoided.
Methods and Materials for Containment and Cleaning Up:
-
Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.
Handling and Storage
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wear appropriate personal protective equipment.
-
Wash hands thoroughly after handling.
Conditions for Safe Storage, Including any Incompatibilities:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from heat and sources of ignition.[9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.
-
Alkoxysilanes are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Exposure Controls and Personal Protective Equipment
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are close to the workstation location.
Personal Protective Equipment (PPE):
Recommended Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure gloves are compatible with the chemical and are changed frequently.
-
Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Stability and Reactivity
Reactivity:
-
Reacts with water and moisture to produce methanol and silanols, which can then condense.[10][11] The hydrolysis can be catalyzed by acids or bases.[11]
-
The bromo- group is a good leaving group and can undergo nucleophilic substitution reactions.
Chemical Stability:
-
Stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Moisture-sensitive.[3]
Possibility of Hazardous Reactions:
-
Reacts with water, alcohols, and other protic solvents.
-
May react violently with strong oxidizing agents and strong bases.
Conditions to Avoid:
-
Heat, flames, sparks, and other ignition sources.
-
Exposure to moisture.
Incompatible Materials:
-
Strong oxidizing agents, strong bases, water, alcohols, acids.
Hazardous Decomposition Products:
-
Under fire conditions: Carbon oxides, hydrogen bromide, silicon oxides.
Experimental Protocols
No specific experimental protocols for the use of 1-Bromo-3-(trimethoxysilyl)propane were found in the public domain. However, general procedures for handling silylating agents and alkyl halides should be followed.
General Workflow for a Silylation Reaction:
A generalized workflow for reactions involving 1-Bromo-3-(trimethoxysilyl)propane.
Methodology for a Hypothetical Surface Modification:
-
Substrate Preparation: The substrate (e.g., glass or a metal oxide surface) should be thoroughly cleaned and dried to ensure the presence of surface hydroxyl groups. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying in an oven.
-
Reaction Setup: The reaction should be carried out in a moisture-free environment, under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried before use.
-
Silylation: A solution of 1-Bromo-3-(trimethoxysilyl)propane in an anhydrous solvent (e.g., toluene) is prepared. The substrate is then immersed in this solution, or the solution is applied to the substrate surface. The reaction may be allowed to proceed at room temperature or with gentle heating.
-
Curing: After the desired reaction time, the substrate is removed from the solution and rinsed with the anhydrous solvent to remove any unreacted silane (B1218182). The substrate is then typically cured at an elevated temperature to promote the formation of a stable siloxane layer.
-
Characterization: The modified surface can be characterized using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM) to confirm the presence and quality of the silane coating.
Disposal Considerations
All waste materials should be handled as hazardous waste. Dispose of in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways. Contaminated packaging should also be treated as hazardous waste.
This guide provides a summary of the anticipated safety and handling requirements for 1-Bromo-3-(trimethoxysilyl)propane based on available data for similar compounds. It is imperative that all users consult relevant safety resources and conduct a thorough risk assessment before commencing any work with this chemical.
References
- 1. louisville.edu [louisville.edu]
- 2. louisville.edu [louisville.edu]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. 1-Trimethylsiloxy-3-bromo-propane | C6H15BrOSi | CID 587232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
Navigating the Matrix: A Technical Guide to the Solubility of (3-Bromopropyl)trimethoxysilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (3-Bromopropyl)trimethoxysilane in a range of common organic solvents. Understanding the solubility and reactivity of this versatile bifunctional molecule is critical for its successful application in surface modification, nanoparticle functionalization, and as a coupling agent in the development of advanced materials and drug delivery systems.
Core Concepts: Structure, Polarity, and Reactivity
This compound is a colorless to light yellow liquid characterized by two key functional moieties: a reactive bromopropyl group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to bridge organic and inorganic materials. Its solubility is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar hydrocarbon backbone and polar methoxy (B1213986) groups, leading to a degree of solubility in a variety of organic solvents.
However, a critical consideration is the high reactivity of the trimethoxysilyl group. In the presence of protic solvents, particularly water and alcohols, it readily undergoes hydrolysis and condensation reactions. This reactivity can influence the apparent solubility and stability of the silane (B1218182) in solution.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on its chemical structure and the general behavior of similar alkoxysilanes. The following table summarizes the expected solubility in a range of common laboratory solvents.
| Solvent Classification | Solvent | Chemical Formula | Expected Solubility | Key Considerations |
| Aprotic, Nonpolar | Toluene | C₇H₈ | Miscible | Good solvent for dissolution and reaction with the bromopropyl group. |
| Hexane | C₆H₁₄ | Soluble | Suitable for creating non-polar environments. | |
| Aprotic, Polar | Tetrahydrofuran (THF) | C₄H₈O | Miscible | Good general-purpose solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | Miscible | Effective for a wide range of organic compounds. | |
| Acetone | C₃H₆O | Soluble | Can be used, but may contain trace amounts of water that can initiate hydrolysis. | |
| Ethyl Acetate | C₄H₈O₂ | Soluble | A moderately polar aprotic solvent. | |
| Protic, Polar | Methanol (B129727) | CH₃OH | Soluble, but reacts | Reacts via transesterification and hydrolysis. The silane will dissolve but its chemical structure will be altered. |
| Ethanol | C₂H₅OH | Soluble, but reacts | Similar to methanol, will react with the trimethoxysilyl group. | |
| Isopropanol | C₃H₈O | Soluble, but reacts | Reactivity is generally slower than with methanol or ethanol. | |
| Water | H₂O | Insoluble, but reacts | Undergoes rapid hydrolysis at the interface to form silanols, which can then condense. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, the following general experimental protocol can be adapted.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Glass vials with airtight caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Constant temperature bath or incubator
-
Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solutions:
-
Add a known volume of the organic solvent to a series of vials.
-
Incrementally add known masses of this compound to each vial.
-
Seal the vials tightly to prevent solvent evaporation and moisture ingress.
-
Place the vials in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the vials for the presence of undissolved silane. The vial with the highest concentration that shows no visible undissolved droplets is considered saturated.
-
-
Quantitative Analysis (for precise measurement):
-
Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
-
Calibrate the analytical instrument (e.g., GC-MS) using these standards to create a calibration curve.
-
Carefully extract a sample from the supernatant of the saturated solution, ensuring no undissolved silane is transferred.
-
Analyze the sample using the calibrated instrument to determine the concentration of the dissolved silane.
-
The solubility is expressed as g/100 mL or mol/L.
-
Safety Precautions: this compound is an irritant. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizing Solubility and Reactivity
The interplay between the solvent type and the behavior of this compound can be visualized as a logical workflow.
Caption: Logical flow of this compound's behavior in different solvent types.
This guide provides a foundational understanding for researchers working with this compound. For critical applications, empirical determination of solubility in the specific solvent system and conditions is highly recommended.
An In-depth Technical Guide on the Spectral Data of (3-Bromopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data and analytical methodologies for (3-Bromopropyl)trimethoxysilane (CAS No. 51826-90-5). Due to the limited availability of public experimental spectral data, this document focuses on predicted data, general experimental protocols, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
Obtaining detailed experimental spectral data for this compound from public databases is challenging. While the compound is commercially available from various suppliers, its comprehensive spectral characterization is not widely published. This guide presents predicted mass spectrometry data and outlines the expected regions for NMR and IR signals based on the molecular structure.
1.1. Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound indicates a molecular weight of 243.17 g/mol . The presence of bromine is expected to result in a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 243.00466 |
| [M+Na]⁺ | 264.98660 |
| [M-H]⁻ | 240.99010 |
| [M+NH₄]⁺ | 260.03120 |
| [M+K]⁺ | 280.96054 |
| [M]⁺ | 241.99683 |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Si-CH₂- | ~0.7 | Triplet | 2H |
| -CH₂- | ~1.9 | Multiplet | 2H |
| -CH₂-Br | ~3.4 | Triplet | 2H |
| -OCH₃ | ~3.6 | Singlet | 9H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Si-CH₂- | ~8 |
| -CH₂- | ~28 |
| -CH₂-Br | ~37 |
| -OCH₃ | ~50 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
1.3. Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound is not widely published. The expected characteristic absorption bands are listed below.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (alkyl) | 2850-2960 | Stretching |
| Si-O-C | 1080-1190 | Stretching |
| Si-O | 800-850 | Stretching |
| C-Br | 500-600 | Stretching |
Note: These are general ranges for the indicated functional groups.
Experimental Protocols
The following sections detail standard procedures for obtaining NMR, IR, and Mass Spectra for liquid organosilicon compounds like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of neat (undiluted) this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition (FTIR):
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty salt plates.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
2.3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.
-
-
Data Acquisition (e.g., using Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
Methodological & Application
Surface Modification of Silica Nanoparticles with (3-Bromopropyl)trimethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) have emerged as a versatile platform in nanomedicine, particularly in the realm of drug delivery, owing to their biocompatibility, tunable size, and high surface area. The ability to functionalize the surface of SNPs is crucial for their application, enabling the attachment of therapeutic agents, targeting moieties, and imaging probes. This document provides a detailed guide to the surface modification of silica nanoparticles with (3-Bromopropyl)trimethoxysilane. The introduction of a bromopropyl group creates a reactive handle on the nanoparticle surface, facilitating subsequent conjugation reactions for the development of advanced drug delivery systems.[1][2] This protocol covers the synthesis of silica nanoparticles via the Stöber method, their surface functionalization, and comprehensive characterization techniques.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles. The size of the nanoparticles can be controlled by adjusting the concentrations of the reactants.[3][4]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (Absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Centrifuge and centrifuge tubes
-
Sonicator
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Place the flask on a magnetic stirrer and stir the solution vigorously.
-
Add TEOS dropwise to the stirring solution using a dropping funnel.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. The solution will turn milky white, indicating the formation of silica nanoparticles.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles by repeated cycles of centrifugation and redispersion in ethanol to remove unreacted reagents.
-
Finally, redisperse the purified silica nanoparticles in ethanol for storage and subsequent surface modification.
Surface Modification with this compound
This protocol details the post-synthesis grafting of bromopropyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension in ethanol (from the previous step)
-
This compound
-
Toluene (B28343) (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Centrifuge and centrifuge tubes
Procedure:
-
Dry the synthesized silica nanoparticles under vacuum.
-
Disperse the dried silica nanoparticles in anhydrous toluene in a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Sonicate the mixture to ensure a homogeneous suspension.
-
Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.
-
Add this compound dropwise to the refluxing suspension.
-
Continue the reflux for 12-24 hours.
-
After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles with toluene and then ethanol to remove excess silane (B1218182) and by-products.
-
Dry the bromopropyl-functionalized silica nanoparticles under vacuum and store them in a desiccator.
Characterization of Functionalized Silica Nanoparticles
a. Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is used to confirm the successful grafting of the bromopropyl groups onto the silica nanoparticle surface.
Procedure:
-
Acquire FTIR spectra of both unmodified and bromopropyl-functionalized silica nanoparticles.
-
Look for the appearance of new peaks corresponding to the C-H stretching and bending vibrations of the propyl chain and the C-Br stretching vibration, alongside the characteristic Si-O-Si and Si-OH peaks of silica.
b. Thermogravimetric Analysis (TGA) TGA is employed to quantify the amount of organic functional groups grafted onto the silica surface.[5]
Procedure:
-
Heat a known amount of the dried functionalized nanoparticles in a TGA instrument under an inert atmosphere (e.g., nitrogen) from room temperature to 800 °C.
-
The weight loss observed corresponds to the decomposition of the grafted bromopropyl groups, allowing for the calculation of the grafting density.[5][6]
c. Dynamic Light Scattering (DLS) and Zeta Potential DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurements provide information about their surface charge.
Procedure:
-
Disperse the nanoparticles in deionized water or a suitable buffer.
-
Measure the hydrodynamic size and zeta potential using a DLS instrument. A change in size and surface charge after modification indicates successful functionalization.
d. Transmission Electron Microscopy (TEM) TEM is used to visualize the morphology and size of the nanoparticles before and after surface modification.
Procedure:
-
Prepare a dilute suspension of the nanoparticles.
-
Deposit a drop of the suspension onto a TEM grid and allow it to dry.
-
Image the nanoparticles using a transmission electron microscope.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound functionalized silica nanoparticles.
Table 1: Stöber Synthesis Parameters and Resulting Nanoparticle Size
| TEOS (mL) | Ethanol (mL) | NH4OH (mL) | Water (mL) | Reaction Time (h) | Average Particle Size (nm) |
| 5 | 100 | 5 | 10 | 12 | ~100 |
| 10 | 100 | 5 | 10 | 12 | ~200 |
| 5 | 100 | 10 | 10 | 12 | ~150 |
Table 2: Characterization Data Before and After Surface Modification
| Parameter | Unmodified SNPs | Bromopropyl-functionalized SNPs |
| Hydrodynamic Diameter (DLS) | 105 ± 5 nm | 115 ± 7 nm |
| Zeta Potential (pH 7.4) | -35 ± 3 mV | -25 ± 4 mV |
| Grafting Density (molecules/nm²) | N/A | 1.5 - 4.0 |
| Surface Area (BET) | ~200 m²/g | ~180 m²/g |
Table 3: TGA Data for Grafting Density Calculation
| Sample | Initial Mass (mg) | Final Mass (mg) at 800 °C | Weight Loss (%) | Calculated Grafting Density (molecules/nm²) |
| Bromopropyl-functionalized SNPs | 10.0 | 9.2 | 8.0 | ~2.5 |
Note: The grafting density can be calculated from the TGA weight loss using the surface area of the nanoparticles.[5][6]
Visualizations
Caption: Experimental workflow for the synthesis, surface modification, and characterization of bromopropyl-functionalized silica nanoparticles.
Caption: Proposed mechanism for drug delivery using bromopropyl-functionalized silica nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Property Relationship for Different Mesoporous Silica Nanoparticles and its Drug Delivery Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Glass Slides with (3-Bromopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface functionalization of glass slides using (3-Bromopropyl)trimethoxysilane. This process, known as silanization, creates a covalent linkage between the glass surface and the propyl bromide group of the silane (B1218182). The terminal bromide can then be used for subsequent covalent attachment of various molecules, such as DNA, proteins, or other ligands, making it a crucial step in the fabrication of microarrays, biosensors, and other surface-based diagnostic platforms.
The trimethoxysilyl group of this compound reacts with hydroxyl groups present on the glass surface to form stable siloxane bonds. The resulting bromo-functionalized surface provides a reactive handle for nucleophilic substitution reactions, allowing for the immobilization of a wide range of biomolecules.
Key Applications:
-
DNA and Oligonucleotide Microarrays: Covalent immobilization of amine- or thiol-modified nucleic acids.
-
Protein Immobilization: Attachment of proteins for studying protein-protein interactions or for antibody-based assays.
-
Cell Adhesion Studies: Modification of surfaces to study cell attachment and growth.
-
Biosensor Fabrication: Creation of a functionalized surface for the attachment of capture probes.
Experimental Protocols
A critical first step in the functionalization process is the thorough cleaning of the glass substrate to ensure the availability of hydroxyl groups for a uniform and stable silane layer.
Protocol 1: Glass Slide Cleaning
Materials:
-
Glass microscope slides
-
Detergent solution (e.g., 2% Alconox or similar)
-
Deionized (DI) water
-
Ethanol (B145695), 99.8% anhydrous
-
Acetone (B3395972), ACS grade
-
Nitrogen gas or filtered compressed air
-
Slide rack
-
Ultrasonic bath
-
Oven
Procedure:
-
Place the glass slides in a slide rack.
-
Immerse the rack in a beaker containing a detergent solution and sonicate for 15-20 minutes.
-
Rinse the slides thoroughly with DI water.
-
Immerse the slides in acetone and sonicate for 10-15 minutes.
-
Immerse the slides in ethanol and sonicate for 10-15 minutes.
-
Rinse the slides again with DI water.
-
Dry the slides under a stream of nitrogen gas or filtered compressed air.
-
Place the cleaned slides in an oven at 110-120°C for at least 1 hour to ensure they are completely dry and to activate the surface hydroxyl groups.
Alternative Advanced Cleaning (Piranha Solution - Use with Extreme Caution): For applications requiring an exceptionally clean and activated surface, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used. WARNING: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).
-
Immerse the cleaned and dried slides in freshly prepared piranha solution for 15-30 minutes.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen and bake at 110-120°C for 1 hour.
Protocol 2: Silanization with this compound
Materials:
-
Cleaned and dried glass slides
-
This compound (≥97% purity)
-
Anhydrous Toluene (B28343) or Anhydrous Ethanol
-
Slide staining jar or a suitable reaction vessel
-
Fume hood
-
Nitrogen gas atmosphere (optional but recommended)
Procedure:
-
Work in a fume hood.
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene or anhydrous ethanol. For example, add 2 mL of the silane to 98 mL of anhydrous solvent. Prepare this solution fresh just before use.
-
Place the pre-cleaned and dried glass slides in a slide rack and immerse them in the silanization solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be carried out at a slightly elevated temperature (e.g., 40-60°C) or for a longer duration (e.g., overnight at room temperature).
-
After incubation, remove the slides from the silanization solution and rinse them with the anhydrous solvent (toluene or ethanol) to remove excess silane.
-
Rinse the slides with acetone and then with DI water.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds between the silane and the glass surface.
-
Store the functionalized slides in a desiccator or under an inert atmosphere until use.
Data Presentation
The success of the functionalization can be assessed by various surface characterization techniques. While specific quantitative data for this compound is not extensively published, the following table provides expected values based on similar silanization protocols.
| Parameter | Unmodified Glass | This compound Functionalized Glass (Expected) | Characterization Method |
| Water Contact Angle | < 10° | 60° - 80° | Goniometry |
| Surface Amine Density | N/A | N/A | N/A |
| Surface Bromine Density | Not Detected | Detectable | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (RMS) | ~0.2 - 0.5 nm | ~0.5 - 1.5 nm | Atomic Force Microscopy (AFM) |
Note: The actual values can vary depending on the specific protocol used, including the cleaning method, solvent, reaction time, and temperature.
Mandatory Visualization
The following diagrams illustrate the chemical pathway of the silanization process and the experimental workflow.
Caption: Chemical pathway of this compound silanization on a glass surface.
Caption: Experimental workflow for functionalizing glass slides with this compound.
Application Notes and Protocols for Grafting (3-Bromopropyl)trimethoxysilane onto Hydroxylated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopropyl)trimethoxysilane is a bifunctional organosilane that serves as a crucial surface modification agent. Its trimethoxysilane (B1233946) group facilitates the formation of a stable, covalent siloxane bond with hydroxyl-rich surfaces such as glass, silicon wafers, and various metal oxides. The terminal bromopropyl group provides a reactive site for subsequent nucleophilic substitution reactions. This dual functionality allows for the effective tethering of a wide array of molecules, including APIs (Active Pharmaceutical Ingredients), targeting ligands, proteins, and DNA, making it an invaluable tool in drug development, biosensor fabrication, and materials science.
The ability to create well-defined, functionalized surfaces is paramount in fields such as high-throughput screening, controlled drug release, and the development of biocompatible coatings. The bromine moiety on the grafted molecule serves as a versatile chemical handle for further surface engineering, enabling the covalent immobilization of biomolecules and other functionalities.
Applications in Drug Development and Research
The functionalization of surfaces with this compound opens up a multitude of possibilities in biomedical and pharmaceutical research:
-
Drug Discovery and Screening: Covalent immobilization of drug targets (e.g., proteins, enzymes) onto surfaces for high-throughput screening of small molecule libraries.
-
Biosensor Development: Creation of activated surfaces for the attachment of biorecognition elements (e.g., antibodies, nucleic acids) in various sensing platforms, including those used for drug-DNA interaction studies and toxicity screening.[1][2][3]
-
Targeted Drug Delivery: Surface modification of nanoparticles or other drug carriers to enable the conjugation of targeting moieties that can recognize and bind to specific cells or tissues.
-
Biocompatible Coatings: Formation of well-defined monolayers on implantable devices to improve their biocompatibility and reduce non-specific protein adsorption.
Quantitative Surface Characterization
The success of the grafting process is typically evaluated through a combination of surface-sensitive analytical techniques. The following tables summarize typical quantitative data obtained before and after the modification of a hydroxylated silicon wafer surface with this compound.
Table 1: Water Contact Angle Goniometry Data
| Surface | Water Contact Angle (°) | Surface Hydrophilicity |
| Unmodified Hydroxylated Silicon Wafer | < 15° | Hydrophilic |
| After this compound Grafting | 65° - 80° | More Hydrophobic |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | Atomic Concentration (%) C 1s | Atomic Concentration (%) O 1s | Atomic Concentration (%) Si 2p | Atomic Concentration (%) Br 3d |
| Unmodified Hydroxylated Silicon Wafer | Adventitious Carbon | ~55-65% | ~35-45% | 0% |
| After this compound Grafting | Increased | Decreased | Decreased | ~1-5% |
Experimental Protocols
This section provides detailed protocols for the cleaning and activation of hydroxylated surfaces and the subsequent grafting of this compound.
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol is suitable for glass and silicon wafer substrates.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
-
Sonicator
-
Beakers and slide holders (glass or PTFE)
Procedure:
-
Solvent Cleaning:
-
Place the substrates in a slide holder and immerse in a beaker containing acetone.
-
Sonicate for 15 minutes.
-
Decant the acetone and replace with isopropanol.
-
Sonicate for an additional 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Surface Activation (Piranha Etching):
-
In a designated glass beaker inside a fume hood, slowly and carefully add the hydrogen peroxide to the sulfuric acid to prepare the Piranha solution. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The surface should now be highly hydrophilic, with a water contact angle of less than 15°. Use the activated substrates immediately for the silanization reaction to prevent atmospheric contamination.
-
Protocol 2: Grafting of this compound
This protocol details the formation of a self-assembled monolayer of this compound.
Materials:
-
Activated hydroxylated substrates
-
This compound (≥97% purity)
-
Anhydrous toluene (B28343) (or anhydrous ethanol)
-
Nitrogen or Argon gas (high purity)
-
Glass reaction vessel with a moisture-free atmosphere setup (e.g., Schlenk line or glovebox)
-
Oven or hotplate
Procedure:
-
Solution Preparation:
-
In a moisture-free environment, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane (B1218182) to 99 mL of anhydrous toluene.
-
-
Silanization Reaction:
-
Place the freshly activated and dried substrates into the silane solution.
-
Incubate for 2-4 hours at room temperature under an inert atmosphere. For a denser monolayer, the reaction can be performed at an elevated temperature (e.g., 60-80°C) for 1-2 hours.
-
-
Washing:
-
Remove the substrates from the silane solution and rinse with fresh anhydrous toluene to remove the bulk of the unreacted silane.
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any physisorbed silane molecules.
-
Repeat the sonication step with a fresh portion of anhydrous toluene.
-
Rinse the substrates with isopropanol and then DI water.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the grafted silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds between the silane molecules and with the surface.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent surface contamination and degradation.
-
Visualizations
Caption: Experimental workflow for grafting this compound.
Caption: Chemical reaction pathway for silanization.
Caption: Relationship between process parameters and applications.
References
Application Notes and Protocols for the Synthesis of Core-Shell Nanoparticles Using (3-Bromopropyl)trimethoxysilane for Targeted Drug Delivery
Introduction
Core-shell nanoparticles are advanced nanomaterials that have garnered significant interest in the field of drug delivery due to their unique properties. These particles consist of a core material with a distinct shell layered on its surface. This structure allows for the combination of different material properties in a single nanoparticle, offering advantages such as enhanced stability, biocompatibility, and the ability to functionalize the surface for targeted delivery.[1][2]
This application note provides a detailed protocol for the synthesis of magnetic core-shell nanoparticles (Fe₃O₄@SiO₂) functionalized with (3-Bromopropyl)trimethoxysilane. This functionalization provides a versatile platform for the subsequent attachment of targeting ligands or therapeutic agents. We will describe the synthesis of the magnetite (Fe₃O₄) core, the silica (B1680970) (SiO₂) shell coating using a modified Stöber method with this compound, and the subsequent loading of the anticancer drug Doxorubicin (B1662922). Furthermore, we will discuss the characterization of these nanoparticles and their potential application in targeting the PI3K/Akt signaling pathway in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of Fe₃O₄ (Magnetite) Nanoparticles (Core) by Co-Precipitation
This protocol describes the synthesis of magnetite nanoparticles, which will serve as the core of the core-shell structure, using a chemical co-precipitation method.[3][4]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Permanent magnet
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in 100 mL of deionized water in the three-neck flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the solution to 80°C with vigorous stirring.
-
Rapidly add 10 mL of ammonium hydroxide to the solution. A black precipitate of Fe₃O₄ will form immediately.
-
Continue stirring for 1-2 hours under a nitrogen atmosphere while maintaining the temperature at 80°C.
-
Cool the mixture to room temperature.
-
Collect the black precipitate using a permanent magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water and then three times with ethanol (B145695).
-
Resuspend the Fe₃O₄ nanoparticles in ethanol for the next step.
Protocol 2: Synthesis of Fe₃O₄@SiO₂ Core-Shell Nanoparticles using this compound
This protocol details the formation of a silica shell on the magnetite core nanoparticles. This compound is used as a silane (B1218182) coupling agent to facilitate the silica coating and to provide a functional bromo group on the surface.[5][6]
Materials:
-
Fe₃O₄ nanoparticles (from Protocol 1)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (NH₄OH, 25%)
-
This compound
Equipment:
-
Beaker
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Disperse 100 mg of the Fe₃O₄ nanoparticles in a mixture of 80 mL of ethanol and 20 mL of deionized water.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
Transfer the dispersion to a beaker and place it on a magnetic stirrer.
-
Add 2 mL of ammonium hydroxide to the suspension.
-
Slowly add 0.5 mL of this compound to the mixture while stirring.
-
Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.
-
Collect the resulting Fe₃O₄@SiO₂ core-shell nanoparticles using a permanent magnet.
-
Wash the nanoparticles three times with ethanol and three times with deionized water to remove any unreacted reagents.
-
Resuspend the functionalized core-shell nanoparticles in deionized water.
Protocol 3: Doxorubicin Loading onto Fe₃O₄@SiO₂-Br Nanoparticles
This protocol describes the loading of the anticancer drug Doxorubicin (DOX) onto the synthesized core-shell nanoparticles.[7][8]
Materials:
-
Fe₃O₄@SiO₂-Br nanoparticles
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Vials
-
Orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Doxorubicin in PBS (e.g., 1 mg/mL).
-
Disperse a known amount of Fe₃O₄@SiO₂-Br nanoparticles (e.g., 10 mg) in 10 mL of PBS.
-
Add a specific volume of the Doxorubicin stock solution to the nanoparticle suspension.
-
Incubate the mixture on an orbital shaker at room temperature in the dark for 24 hours.
-
Separate the Doxorubicin-loaded nanoparticles (DOX-Fe₃O₄@SiO₂) by centrifugation or magnetic separation.
-
Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer to determine the concentration of unloaded Doxorubicin.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro Doxorubicin Release Study
This protocol outlines the procedure to study the release kinetics of Doxorubicin from the nanoparticles, often under different pH conditions to simulate physiological and tumor environments.[9][10]
Materials:
-
DOX-Fe₃O₄@SiO₂ nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
Equipment:
-
Beakers
-
Magnetic stirrer
-
Incubator at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of DOX-Fe₃O₄@SiO₂ nanoparticles in 5 mL of the release medium (PBS at pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing 50 mL of the corresponding release medium.
-
Keep the beaker in an incubator at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Measure the concentration of released Doxorubicin in the aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug release over time.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and evaluation of the synthesized nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Fe₃O₄ Core | Fe₃O₄@SiO₂-Br Core-Shell |
| Core Diameter (nm) | 10 ± 2 | 10 ± 2 |
| Shell Thickness (nm) | N/A | 15 ± 3 |
| Overall Diameter (nm) | 10 ± 2 | 40 ± 5 |
| Zeta Potential (mV) | +15 ± 4 | -25 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Doxorubicin Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| DOX-Fe₃O₄@SiO₂-Br | 12.5 ± 1.8 | 85.2 ± 4.5 |
Data are presented as mean ± standard deviation.
Table 3: Cumulative Doxorubicin Release (%)
| Time (hours) | Release at pH 7.4 (%) | Release at pH 5.5 (%) |
| 1 | 5.2 ± 0.8 | 12.1 ± 1.1 |
| 4 | 10.5 ± 1.2 | 25.3 ± 2.0 |
| 8 | 18.3 ± 1.9 | 42.8 ± 3.1 |
| 12 | 25.1 ± 2.5 | 58.6 ± 3.9 |
| 24 | 32.6 ± 3.1 | 75.4 ± 4.7 |
| 48 | 38.9 ± 3.5 | 88.2 ± 5.2 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
PI3K/Akt Signaling Pathway Inhibition
Discussion
The synthesis of Fe₃O₄@SiO₂-Br core-shell nanoparticles provides a robust platform for drug delivery applications. The magnetite core allows for magnetic targeting and easy separation, while the silica shell enhances stability and provides a surface for functionalization. The use of this compound introduces a reactive handle on the nanoparticle surface, which can be further modified for active targeting by conjugating ligands such as antibodies or peptides.
The loading of Doxorubicin onto these nanoparticles is primarily driven by electrostatic interactions and hydrogen bonding.[11] The drug release studies demonstrate a pH-dependent release profile, with a significantly higher release rate in the acidic environment (pH 5.5) characteristic of tumor microenvironments and endosomes, compared to the physiological pH of 7.4.[9][10] This pH-responsive release is crucial for minimizing systemic toxicity and maximizing the therapeutic effect at the tumor site.
Doxorubicin is known to exert its anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt signaling pathway.[12][13] This pathway is often hyperactivated in cancer and plays a critical role in cell survival, proliferation, and resistance to apoptosis.[14][15] By delivering Doxorubicin directly to cancer cells, the nanoparticles can effectively inhibit the phosphorylation and activation of Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis.[12]
Conclusion
The protocols outlined in this application note provide a detailed methodology for the synthesis, functionalization, and drug loading of Fe₃O₄@SiO₂-Br core-shell nanoparticles. The use of this compound offers a versatile approach for surface modification, enabling the development of sophisticated drug delivery systems. The quantitative data and visualizations presented herein serve as a valuable resource for researchers and professionals in the field of nanomedicine and drug development, facilitating the design and evaluation of novel nanoparticle-based therapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of silver-polymer core–shell nanoparticles using electron microscopy - Nanoscale (RSC Publishing) DOI:10.1039/C7NR09517A [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00825H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Optical Properties of Doxorubicin Hydrochloride Load and Release on Silica Nanoparticle Platform [mdpi.com]
- 12. A doxorubicin–platinum conjugate system: impacts on PI3K/AKT actuation and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Step-by-Step Guide to Silanization with (3-Bromopropyl)trimethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface modification of substrates using (3-Bromopropyl)trimethoxysilane. This bifunctional organosilane is a valuable tool for covalently attaching a reactive bromopropyl group to hydroxylated surfaces such as glass, silicon wafers, and other metal oxides. The terminal bromine serves as a versatile chemical handle for the subsequent immobilization of a wide range of molecules, including proteins, peptides, DNA, and small molecule drugs, making it highly relevant in drug development, diagnostics, and various research applications.
Overview of this compound
This compound possesses a trimethoxysilane (B1233946) group that readily hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups present on the substrate surface, forming stable covalent Si-O-Si bonds. The propyl chain acts as a spacer, and the terminal bromine atom provides a reactive site for nucleophilic substitution reactions, enabling the covalent attachment of various functionalities.
Chemical Structure:
Safety Precautions
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[3] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The compound is moisture-sensitive and should be stored under an inert atmosphere if possible.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]
Experimental Protocols
Substrate Cleaning and Activation
Thorough cleaning of the substrate is critical to ensure a high density of surface hydroxyl groups, which are essential for a uniform and stable silane (B1218182) layer. Two common protocols for cleaning glass or silicon substrates are provided below.
Protocol 3.1.1: Piranha Solution Cleaning (for Silicon and Glass Substrates)
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and always wear appropriate PPE. Always add the hydrogen peroxide to the sulfuric acid slowly, never the other way around.
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass beaker. The reaction is highly exothermic.
-
Immerse the substrates in the Piranha solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse them extensively with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrates immediately for the silanization reaction.
Protocol 3.1.2: RCA-1 Cleaning (for Silicon Substrates)
-
Prepare the RCA-1 solution by mixing 5 parts of DI water, 1 part of 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 1 part of 30% hydrogen peroxide (H₂O₂) in a glass beaker.
-
Heat the solution to 75-80°C.
-
Immerse the silicon wafers in the heated solution for 10-15 minutes.
-
Remove the wafers and rinse them thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
Silanization Procedure
The silanization can be performed via either solution-phase or vapor-phase deposition. Solution-phase deposition is more common and is detailed below.
Protocol 3.2.1: Solution-Phase Deposition
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol (B145695). The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in the bulk solution.
-
Silanization Reaction: Place the cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-24 hours. The optimal reaction time will depend on the desired surface coverage and should be determined empirically.
-
Rinsing: After the reaction, remove the substrates from the silane solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol (B130326) to remove any non-covalently bound silane molecules.
-
Curing: To enhance the stability and cross-linking of the silane layer, cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.
-
Storage: Store the silanized substrates in a clean, dry environment, preferably under vacuum or in a desiccator, until further use.
Characterization of Silanized Surfaces
The quality of the silanized surface can be assessed using several analytical techniques.
Contact Angle Goniometry
This technique measures the wettability of the surface, which changes upon successful silanization. A clean, hydroxylated glass or silicon surface is highly hydrophilic, with a water contact angle close to 0°. After silanization with this compound, the surface becomes more hydrophobic due to the presence of the bromopropyl groups.
Experimental Protocol:
-
Place a small drop (typically 1-5 µL) of high-purity water onto the surface of the substrate.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to assess uniformity.
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the silane layer and the assessment of its uniformity and roughness.
Experimental Protocol:
-
Mount the silanized substrate on the AFM stage.
-
Select an appropriate AFM tip (e.g., silicon nitride) and cantilever.
-
Operate the AFM in tapping mode to minimize damage to the silane layer.
-
Scan a representative area of the surface to obtain a topographical image.
-
Analyze the image to determine the surface roughness (e.g., root mean square roughness, Rq) and to identify any aggregates or defects in the coating.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. It can be used to confirm the presence of the silane layer and to assess its chemical integrity.
Experimental Protocol:
-
Place the silanized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray beam.
-
Analyze the kinetic energy of the emitted photoelectrons to generate a spectrum.
-
Identify the characteristic peaks for silicon (Si 2p), oxygen (O 1s), carbon (C 1s), and bromine (Br 3d) to confirm the presence of the this compound layer.
-
High-resolution scans of these peaks can provide information about the chemical bonding environment.
Quantitative Data
The following tables summarize typical quantitative data that can be obtained from the characterization of unmodified and this compound-modified surfaces. The exact values will vary depending on the substrate, cleaning method, and silanization conditions.
Table 1: Water Contact Angle Measurements
| Surface | Typical Water Contact Angle (°) |
| Cleaned Glass/Silicon | < 10° |
| This compound Modified | 60° - 80° |
Table 2: Surface Roughness from AFM
| Surface | Typical RMS Roughness (nm) |
| Cleaned Silicon Wafer | < 0.5 |
| This compound Modified | 0.5 - 2.0 |
Table 3: Elemental Composition from XPS (Atomic %)
| Element | Cleaned Glass/Silicon | This compound Modified |
| Si | Present | Present |
| O | Present | Present |
| C | Adventitious | Increased |
| Br | Absent | Present |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the silanization of a substrate with this compound.
Chemical Reaction Pathway
This diagram illustrates the hydrolysis of this compound and its subsequent condensation onto a hydroxylated surface.
References
Click Chemistry Applications of (3-Bromopropyl)trimethoxysilane Modified Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with well-defined molecular layers is a cornerstone of modern materials science, enabling advancements in fields ranging from biosensing to targeted drug delivery. (3-Bromopropyl)trimethoxysilane (BPTMS) is a versatile bifunctional molecule that serves as an excellent precursor for creating surfaces primed for bio-conjugation. Its trimethoxysilane (B1233946) group facilitates the formation of a stable, covalent self-assembled monolayer (SAM) on hydroxyl-bearing substrates such as glass, silicon wafers, and various metal oxides. The terminal propyl-bromide group provides a reactive handle for subsequent chemical modifications, most notably for conversion to an azide (B81097) functionality.
This azide-terminated surface is an ideal platform for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction allows for the covalent immobilization of a diverse array of alkyne-modified molecules, including biomolecules, fluorophores, and drug candidates, with high yield and specificity under mild conditions.
These application notes provide a comprehensive guide to the preparation and utilization of BPTMS-modified surfaces for click chemistry applications. Detailed experimental protocols for each step of the surface modification and subsequent click reaction are provided, along with expected quantitative data for surface characterization.
Experimental Workflow Overview
The overall process for creating a functionalized surface using BPTMS and click chemistry involves three primary stages:
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Surface Silanization: Covalent attachment of BPTMS to a hydroxylated substrate to form a bromo-terminated surface.
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Surface Azidation: Conversion of the terminal bromine to an azide group via nucleophilic substitution.
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Click Chemistry Immobilization: Covalent attachment of an alkyne-functionalized molecule of interest to the azide-terminated surface via CuAAC.
Each stage requires careful execution and is followed by thorough cleaning and characterization to ensure successful modification.
Application Notes and Protocols for Biomolecule Immobilization using (3-Bromopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (3-Bromopropyl)trimethoxysilane for the covalent immobilization of biomolecules onto various substrates. This technique is pivotal in the development of biosensors, microarrays, and other diagnostic and therapeutic tools. The protocols detailed below offer step-by-step instructions for surface functionalization and biomolecule conjugation, along with methods for characterization and quantification.
Introduction
This compound is a bifunctional organosilane that serves as a versatile surface modification agent. Its trimethoxysilane (B1233946) group allows for covalent attachment to hydroxylated surfaces such as glass, silica (B1680970), and various metal oxides. The terminal bromopropyl group provides a reactive site for the nucleophilic substitution by functional groups present in biomolecules, such as amines (-NH2) and thiols (-SH), leading to stable covalent immobilization. This method offers a robust and reliable way to attach proteins, DNA, and other biomolecules to solid supports, which is a critical step in many biomedical and biotechnological applications.
Key Applications:
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Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acids for the detection of specific analytes.[1]
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DNA Microarrays: Attachment of DNA probes for gene expression analysis and genotyping.
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Protein Microarrays: Immobilization of proteins to study protein-protein interactions, protein function, and for diagnostic purposes.
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Drug Delivery: Functionalization of nanoparticles for targeted drug delivery.
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Cell Adhesion Studies: Modification of surfaces to study cell attachment and proliferation.
Principle of Immobilization
The immobilization process using this compound involves a two-step procedure:
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Surface Silanization: The substrate is first treated with this compound. The trimethoxysilane groups hydrolyze in the presence of trace water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming a stable siloxane bond (Si-O-Si) and creating a bromopropyl-terminated self-assembled monolayer (SAM).
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Biomolecule Conjugation: The biomolecule of interest, containing accessible amine or thiol groups, is then incubated with the functionalized surface. A nucleophilic substitution reaction occurs where the amine or thiol group of the biomolecule attacks the carbon atom attached to the bromine, displacing the bromide and forming a stable carbon-nitrogen or carbon-sulfur covalent bond.
Experimental Protocols
Materials and Reagents
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Substrates (e.g., glass microscope slides, silicon wafers, silica nanoparticles)
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This compound (≥97%)
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Anhydrous Toluene (B28343)
-
Ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized (DI) water
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Phosphate-buffered saline (PBS), pH 7.4
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Biomolecule solution (e.g., protein, DNA) in an appropriate buffer
-
Nitrogen or Argon gas
Protocol 1: Surface Functionalization of Glass Slides
This protocol describes the preparation of bromopropyl-functionalized glass slides.
-
Cleaning the Substrate:
-
Immerse glass slides in acetone and sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely dangerous. Always add acid to peroxide slowly and never store in a sealed container.)
-
Rinse extensively with DI water and dry under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen or argon atmosphere.
-
Immerse the cleaned and dried glass slides in the silane (B1218182) solution for 1-2 hours at room temperature with gentle agitation.
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Remove the slides from the solution and rinse thoroughly with anhydrous toluene to remove excess silane.
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Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
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Allow the slides to cool to room temperature and store in a desiccator until use.
-
Protocol 2: Immobilization of Proteins via Amine Groups
This protocol details the immobilization of a protein (e.g., an antibody) onto a bromopropyl-functionalized surface.
-
Prepare Protein Solution:
-
Dissolve the protein in PBS (pH 7.4) or another suitable buffer at a concentration of 0.1-1.0 mg/mL. The optimal concentration should be determined empirically.
-
-
Immobilization Reaction:
-
Place the bromopropyl-functionalized slides in a humidified chamber.
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Spot or cover the surface of the slides with the protein solution.
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Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing and Blocking:
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After incubation, wash the slides thoroughly with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-covalently bound protein.
-
Rinse with DI water.
-
To block any remaining reactive sites and reduce non-specific binding, incubate the slides in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
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Wash again with PBS and DI water.
-
Dry the slides under a gentle stream of nitrogen.
-
Protocol 3: Immobilization of Thiolated DNA
This protocol is for the attachment of single-stranded DNA with a 5' or 3' thiol modification.
-
Prepare DNA Solution:
-
Dissolve the thiolated oligonucleotide in a suitable buffer (e.g., 1x PBS, pH 7.4) to a final concentration of 10-100 µM.
-
To ensure the thiol group is reduced and available for reaction, it is recommended to treat the DNA with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to immobilization, followed by removal of the reducing agent.
-
-
Immobilization Reaction:
-
Apply the thiolated DNA solution to the bromopropyl-functionalized surface.
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Incubate in a humidified chamber for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the slides with a stringent wash buffer (e.g., 2x SSC with 0.1% SDS) to remove non-specifically bound DNA.
-
Rinse with DI water and dry under a stream of nitrogen.
-
Characterization and Quantification
Successful immobilization can be verified and quantified using various surface analysis techniques.
| Technique | Information Provided | Representative Results |
| Contact Angle Goniometry | Changes in surface hydrophobicity/hydrophilicity after each modification step. | A decrease in water contact angle after cleaning and an increase after silanization, followed by a decrease after biomolecule immobilization. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of Si, C, O, Br, and N (for proteins) or P (for DNA). | Appearance of Br 2p peak after silanization and N 1s or P 2p peaks after biomolecule immobilization. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | An increase in surface roughness after silanization and the appearance of distinct features corresponding to immobilized biomolecules. |
| Ellipsometry | Thickness of the deposited layers. | An increase in layer thickness after silanization and a further increase after biomolecule immobilization. |
| Fluorescence Microscopy | Visualization and quantification of fluorescently labeled biomolecules. | Uniform fluorescence across the surface indicates successful and homogenous immobilization. |
Quantitative Data Summary
The efficiency of immobilization and the resulting surface density of biomolecules can vary depending on the substrate, biomolecule, and reaction conditions. The following table provides representative data from similar silanization-based immobilization strategies.
| Biomolecule | Parameter | Typical Value Range | Reference Method |
| Antibody (IgG) | Immobilization Efficiency | 50 - 80% | Fluorescence Assay |
| Surface Density | 0.1 - 1.0 µg/cm² | Ellipsometry, QCM | |
| Retained Activity | 40 - 70% | ELISA | |
| Oligonucleotide (25-mer) | Immobilization Efficiency | 60 - 90% | Hybridization Assay |
| Surface Density | 10¹¹ - 10¹³ molecules/cm² | SPR, Electrochemical Methods | |
| Enzyme (e.g., Glucose Oxidase) | Immobilization Efficiency | 40 - 75% | Activity Assay |
| Retained Activity | 30 - 60% of free enzyme | Spectrophotometric Assay |
Note: These values are illustrative and should be optimized for each specific application.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Surface-Initiated Polymerization using (3-Bromopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-initiated polymerization (SIP) is a powerful technique for modifying the surface properties of materials by grafting polymer chains directly from a substrate. This "grafting-from" approach allows for the formation of dense and well-defined polymer brushes that can tailor surface wettability, biocompatibility, and functionality. (3-Bromopropyl)trimethoxysilane is a key bifunctional molecule in this process, serving as a robust anchor to hydroxyl-bearing substrates and providing a bromine terminus that acts as an efficient initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).
These surface-grafted polymer brushes are of significant interest in drug development and biomedical research. They can be used to create non-fouling surfaces that resist protein adsorption, to immobilize bioactive molecules for targeted drug delivery and biosensing applications, and to control cell adhesion and proliferation. This document provides detailed application notes and experimental protocols for the use of this compound in surface-initiated polymerization.
Key Applications
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Creation of Biocompatible and Non-Fouling Surfaces: Polymer brushes, such as those made from poly(ethylene glycol) methacrylate (B99206) (PEGMA) or zwitterionic polymers, can be grafted from surfaces to dramatically reduce non-specific protein adsorption and cell adhesion, enhancing the biocompatibility of medical implants and devices.
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Immobilization of Biomolecules and Drugs: The terminal ends of the grafted polymer chains can be functionalized for the covalent attachment of proteins, peptides, antibodies, or drug molecules. This allows for the development of targeted drug delivery systems, biosensors, and diagnostic platforms.
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Controlled Release of Therapeutics: By designing polymer brushes that are responsive to environmental stimuli (e.g., pH, temperature), the release of loaded drugs can be precisely controlled at the target site.
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Surface Wetting and Adhesion Control: The chemical nature of the grafted polymer dictates the surface energy, allowing for precise control over wettability and adhesion properties, which is crucial for microfluidic devices and cell culture engineering.
Experimental Data
Surface Characterization Pre- and Post-Silanization
| Parameter | Bare Silicon Wafer (Post-Cleaning) | This compound Monolayer |
| Water Contact Angle | < 10° | 60-70° |
| Ellipsometric Thickness | Native Oxide Layer (~1-2 nm) | ~1-2 nm (monolayer) |
| XPS Atomic % (Br 3d) | Not Detected | Detectable |
Polymer Brush Growth via SI-ATRP
| Polymerization Time | Polymer Brush Thickness (nm) | Grafting Density (chains/nm²) |
| 1 hour | 10 - 20 | 0.2 - 0.5 |
| 4 hours | 40 - 60 | 0.2 - 0.5 |
| 12 hours | 80 - 120 | 0.2 - 0.5 |
| 24 hours | 150 - 200 | 0.2 - 0.5 |
Note: The exact thickness and grafting density are dependent on monomer type, catalyst system, temperature, and solvent conditions.
Experimental Protocols
Materials
-
Substrate (e.g., Silicon wafers, glass slides)
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This compound (BPTMS)
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Anhydrous Toluene (B28343)
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Sulfuric Acid (H₂SO₄)
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Hydrogen Peroxide (H₂O₂, 30%)
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Ethanol (B145695) (absolute)
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Monomer (e.g., N-isopropylacrylamide, oligo(ethylene glycol) methacrylate)
-
Catalyst (e.g., Copper(I) bromide (CuBr))
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Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))
-
Anhydrous solvent for polymerization (e.g., Toluene, Anisole)
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol describes the cleaning of silicon wafers to generate a hydrophilic surface with abundant hydroxyl groups necessary for silanization.
-
Piranha Solution Preparation: In a glass beaker inside a fume hood, carefully and slowly add 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. Caution: Piranha solution is extremely corrosive and reactive. Always add peroxide to acid, never the reverse.
-
Wafer Cleaning: Immerse the silicon wafers in the freshly prepared Piranha solution for 30 minutes.
-
Rinsing: Carefully remove the wafers and rinse them extensively with deionized (DI) water.
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas. The surface should be hydrophilic (a water droplet will spread out).
Protocol 2: Immobilization of this compound Initiator
This protocol details the formation of a self-assembled monolayer (SAM) of BPTMS on the cleaned substrate.
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Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Silanization: Place the cleaned and dried substrates in the silane (B1218182) solution. Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.
-
Washing: Remove the substrates from the solution and rinse sequentially with anhydrous toluene and then ethanol to remove any non-covalently bound silane.
-
Curing: Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes a typical SI-ATRP procedure to grow polymer brushes from the initiator-modified surface.
-
Preparation of Polymerization Solution: In a Schlenk flask under an inert atmosphere, dissolve the desired monomer and the ligand in the anhydrous polymerization solvent. Degas the solution by several freeze-pump-thaw cycles.
-
Catalyst Addition: While maintaining an inert atmosphere, add the Cu(I)Br catalyst to the monomer solution. The solution should turn colored, indicating the formation of the catalyst-ligand complex.
-
Initiation of Polymerization: Place the BPTMS-functionalized substrates into the Schlenk flask containing the polymerization solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature for a specified time. The polymerization time will influence the final thickness of the polymer brush.
-
Termination and Cleaning: Remove the substrates from the polymerization solution and expose them to air to terminate the polymerization by oxidation of the copper catalyst.
-
Washing: Thoroughly wash the substrates with a good solvent for the polymer (e.g., tetrahydrofuran, toluene) to remove any physisorbed polymer. Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
Visualizations
Troubleshooting & Optimization
Preventing aggregation of nanoparticles during functionalization with (3-Bromopropyl)trimethoxysilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing nanoparticle aggregation during functionalization with (3-Bromopropyl)trimethoxysilane. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered in experiments.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a frequent challenge during the surface modification of nanoparticles. This guide outlines potential causes and their solutions to help you achieve a stable and well-dispersed suspension of functionalized nanoparticles.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate & Severe Aggregation Upon Silane (B1218182) Addition | 1. Uncontrolled Silane Hydrolysis & Condensation: Excess water in the reaction leads to rapid self-polymerization of the silane in the bulk solution instead of on the nanoparticle surface.[1] 2. Incorrect pH: The pH of the nanoparticle suspension is near its isoelectric point, minimizing electrostatic repulsion.[2] | 1. Use Anhydrous Solvents: Conduct the reaction in a dry, aprotic solvent (e.g., ethanol (B145695) or toluene) and ensure all glassware is thoroughly dried.[1] 2. Control Water Content: If a co-solvent system is used, the amount of water should be carefully controlled. A pre-hydrolysis step for the silane in a water/alcohol mixture can provide better control.[3] 3. Adjust pH: Before adding the silane, adjust the pH of the nanoparticle suspension to a value that ensures strong electrostatic repulsion (far from the isoelectric point).[2] |
| Gradual Aggregation During Reaction or Purification | 1. Suboptimal Silane Concentration: An insufficient amount of silane leads to incomplete surface coverage, leaving exposed patches that can cause aggregation.[2] Conversely, an excessive concentration can lead to bridging flocculation. 2. Inefficient Mixing: Poor dispersion of the silane results in localized high concentrations and non-uniform coating.[3] | 1. Optimize Silane Concentration: Start with a concentration calculated to form a monolayer and test concentrations above and below this value.[1] 2. Improve Mixing: Use vigorous and continuous stirring or sonication during the addition of the silane and throughout the reaction.[3] |
| Aggregation After Washing & Redispersion | 1. High Centrifugation Forces: Excessive centrifugation speeds can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[1] 2. Incompatible Solvent for Redispersion: The solvent used for washing or final resuspension may not be suitable for the newly functionalized nanoparticles.[2] | 1. Optimize Centrifugation: Use the minimum speed and time necessary to pellet the nanoparticles. Gentle resuspension using a bath sonicator is recommended.[1] 2. Gradual Solvent Exchange: If a solvent change is required, do so gradually through dialysis or by sequential washing steps with increasing proportions of the new solvent.[1] |
| Long-Term Instability in Storage | 1. Inappropriate Storage Buffer: The pH or ionic strength of the storage buffer may not be optimal for the functionalized nanoparticles. High ionic strength can screen surface charges, reducing stability.[2] 2. Incomplete Functionalization: Patches of the original surface may remain exposed, leading to gradual aggregation over time.[2] | 1. Optimize Storage Buffer: Store the nanoparticles in a buffer with a pH that maximizes their zeta potential and with low ionic strength.[2] 2. Refine Functionalization Protocol: Increase reaction time, temperature, or silane concentration to ensure complete surface coverage.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during surface modification?
A1: The main drivers of nanoparticle aggregation during surface modification are an increase in the system's surface energy and a reduction in repulsive forces between particles.[2][4] This can be triggered by several factors, including:
-
Changes in Surface Charge: The introduction of this compound can alter the surface charge of the nanoparticles. If the pH of the solution is near the isoelectric point of the modified nanoparticles, the reduced electrostatic repulsion will lead to aggregation.[2]
-
Incomplete Surface Coverage: If the silane does not fully coat the nanoparticle surface, the exposed areas can interact via van der Waals forces, causing the particles to clump together.[2]
-
Silane Self-Condensation: Uncontrolled hydrolysis and condensation of this compound in the solution can form polysiloxane networks that entrap nanoparticles, leading to large aggregates.[1]
-
Solvent Incompatibility: The solvent used must be able to maintain the stability of both the original and the functionalized nanoparticles.[2]
Q2: How does pH influence the stability of nanoparticles during functionalization?
A2: The pH of the reaction medium is a critical factor that affects the rate of hydrolysis and condensation of this compound.[3] An inappropriate pH can lead to rapid, uncontrolled reactions, causing aggregation. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can facilitate the reaction with the silane by deprotonating the surface silanol (B1196071) groups.[1] However, the optimal pH should be determined experimentally for each specific nanoparticle system to ensure maximum electrostatic repulsion and controlled reaction kinetics.[3]
Q3: What is the recommended solvent for this functionalization?
A3: Anhydrous ethanol or toluene (B28343) are commonly used for silanization reactions.[1] The most important consideration is to use a solvent with very low water content to prevent the premature hydrolysis and self-condensation of the trimethoxysilane (B1233946) groups in the bulk solution.[1]
Q4: How can I purify the nanoparticles after functionalization without causing aggregation?
A4: Purification should be performed gently. The preferred method is repeated centrifugation and redispersion.[2] Use the lowest possible centrifugation speed and time to form a soft pellet.[1] Resuspend the pellet in a suitable solvent, aided by gentle bath sonication. Avoid probe sonicators which can cause localized heating and aggregation. If a change in solvent is necessary, it should be done gradually.[1]
Experimental Protocol: Functionalization of Silica Nanoparticles
This protocol provides a general methodology for the functionalization of silica nanoparticles with this compound. Optimization of parameters such as concentrations, reaction time, and temperature may be necessary for different types of nanoparticles.
Materials:
-
Silica nanoparticles
-
Anhydrous ethanol or toluene
-
This compound (BPTMS)
-
Ammonium (B1175870) hydroxide (B78521) (optional, for catalysis)
-
Round bottom flask
-
Magnetic stirrer
-
Bath sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known quantity of silica nanoparticles in anhydrous ethanol in a round bottom flask.
-
Sonicate the dispersion in a bath sonicator for 15-30 minutes to ensure the nanoparticles are well-dispersed.[1]
-
-
Silanization Reaction:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
While stirring, slowly add the desired amount of BPTMS to the nanoparticle dispersion. The amount should be calculated based on the surface area of the nanoparticles to achieve the desired surface coverage. A 2-5 fold excess of what is needed for a monolayer is a good starting point.[1]
-
Optional for catalysis: If a basic catalyst is desired, a small amount of ammonium hydroxide can be added to raise the pH to approximately 8-9. This should be done cautiously as excess water can promote aggregation.[1]
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 50-80°C) for 4-24 hours with continuous stirring.[1][3]
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation. Use the minimum speed and time required to pellet the nanoparticles.[1]
-
Carefully remove the supernatant containing excess silane.
-
Resuspend the nanoparticle pellet in fresh anhydrous ethanol, using a bath sonicator to aid in redispersion.[2]
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unreacted reagents.[2]
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS) to confirm successful functionalization and assess colloidal stability.[2] An increase in hydrodynamic diameter and a change in zeta potential are expected.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting nanoparticle aggregation.
Silanization and Aggregation Pathways
Caption: Competing pathways of silanization and aggregation.
References
How to avoid multilayer formation in (3-Bromopropyl)trimethoxysilane coatings
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent multilayer formation in (3-Bromopropyl)trimethoxysilane (BPTMS) coatings, ensuring the formation of uniform self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (BPTMS) self-assembled monolayer (SAM) formation?
A1: The formation of a BPTMS SAM is a three-step process. First, the methoxy (B1213986) groups (-OCH₃) on the silicon atom of BPTMS hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). Second, these silanol groups form hydrogen bonds with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon oxide). Finally, a condensation reaction occurs, forming stable covalent siloxane bonds (Si-O-Substrate) between the BPTMS molecule and the substrate, and adjacent BPTMS molecules can also cross-link (Si-O-Si), creating a stable, well-ordered monolayer.
Q2: Why is controlling water content so critical during the coating process?
A2: Water is essential for hydrolyzing the methoxy groups of BPTMS to enable surface bonding. However, an excess of water in the bulk solution will cause extensive polymerization of BPTMS molecules before they reach the substrate.[1][2] This leads to the formation of siloxane oligomers and aggregates in the solution, which then deposit onto the surface, resulting in a disordered, thick, and uneven multilayered film instead of a uniform monolayer.[2] Conversely, insufficient water can lead to an incomplete or sub-monolayer coverage.[1] The goal is to have enough water to facilitate hydrolysis at the substrate surface but not so much that it causes polymerization in the solution.
Q3: What is the purpose of using an anhydrous solvent like toluene (B28343)?
A3: Using an anhydrous solvent is a key strategy to control the hydrolysis reaction.[3] Anhydrous solvents minimize the amount of water in the bulk solution, thereby suppressing solution-phase polymerization.[2] This ensures that the hydrolysis and subsequent condensation reactions are primarily confined to the substrate-liquid interface, where a thin layer of adsorbed water molecules is typically present on a hydroxylated surface. This promotes the desired layer-by-layer self-assembly directly on the surface.[3]
Q4: How does multilayer formation affect the quality and performance of the BPTMS coating?
A4: Multilayer formation is detrimental to the quality of the coating. It results in a film that is:
-
Structurally Disordered: Lacking the well-ordered arrangement of a true monolayer.
-
Rough: Exhibiting increased surface roughness and heterogeneity.[4]
-
Unstable: The upper layers are often loosely bound and can be removed by rinsing or sonication, leading to an inconsistent surface.[5]
-
Functionally Impaired: The intended surface chemistry and properties, which rely on the uniform presentation of the bromopropyl groups, are compromised.
Troubleshooting Guide: Preventing Multilayer Formation
This section addresses specific issues that can lead to the formation of BPTMS multilayers.
| Problem / Observation | Potential Cause | Recommended Solution |
| Hazy or cloudy appearance on the substrate after coating. | Excessive polymerization of BPTMS in the solution due to high water content. | Use an anhydrous solvent (e.g., anhydrous toluene). Ensure the BPTMS solution is prepared in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). Dry the substrate thoroughly before immersion. |
| Inconsistent surface properties (e.g., variable contact angles). | Non-uniform coating, potentially with patches of multilayers. | Optimize substrate pre-treatment for uniform hydroxylation. Control the reaction time and temperature precisely. Ensure the rinsing procedure is thorough to remove loosely bound aggregates. |
| High surface roughness measured by AFM. | Deposition of BPTMS aggregates from the solution. | Decrease the BPTMS concentration in the coating solution. Reduce the reaction time. Ensure the solvent is completely anhydrous. |
| Film thickness is significantly greater than a monolayer (~1 nm). | Vertical polymerization and multilayer deposition. | Strictly control the water content. Use a lower concentration of BPTMS. Consider vapor-phase deposition as an alternative method to limit water exposure. |
Experimental Protocols
Protocol 1: Standard Liquid-Phase Deposition for BPTMS Monolayer
This protocol is designed to promote the formation of a high-quality BPTMS monolayer by carefully controlling reaction conditions.
-
Substrate Preparation (Hydroxylation):
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, followed by isopropanol, for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Activate the surface to generate hydroxyl groups. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-100°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with deionized water and then dry it completely under a nitrogen stream. The substrate should be used immediately.
-
-
Silane (B1218182) Solution Preparation:
-
In a dry environment (e.g., glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene. This corresponds to a concentration of approximately 45-50 mM.
-
-
Deposition:
-
Immerse the freshly prepared substrate into the BPTMS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Longer reaction times (e.g., 15 hours) have been reported but increase the risk of multilayer formation if conditions are not perfectly anhydrous.[3]
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution.
-
Rinse generously with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Perform a final rinse with ethanol (B145695) or isopropanol.
-
Dry the coated substrate under a stream of dry nitrogen.
-
To complete the cross-linking of the monolayer, cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
-
Table 1: Key Parameters for Optimizing BPTMS Coating
| Parameter | Recommended Range | Rationale |
| BPTMS Concentration | 0.5 - 2% (v/v) in solvent | Higher concentrations can accelerate multilayer formation. Start with 1% and adjust as needed. |
| Solvent | Anhydrous Toluene | Minimizes water in the bulk solution, preventing premature polymerization.[3] |
| Reaction Time | 30 min - 2 hours | Sufficient for monolayer formation. Longer times increase the risk of multilayering, especially with trace moisture. |
| Reaction Temperature | Room Temperature | Higher temperatures can increase the rate of both surface reaction and solution polymerization. Room temperature provides a good balance. |
| Curing Temperature | 110 - 120 °C | Promotes the final condensation and cross-linking of silanol groups to form a stable siloxane network. |
Visualizing the Process
Workflow for Avoiding BPTMS Multilayer Formation
The following diagram outlines the critical steps and decision points for achieving a uniform BPTMS monolayer.
Caption: Troubleshooting workflow for BPTMS monolayer coating.
Chemical Pathways: Monolayer vs. Multilayer Formation
This diagram illustrates the competing chemical reactions that lead to either the desired monolayer or the undesired multilayer.
Caption: Competing reactions in BPTMS coating.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioforcenano.com [bioforcenano.com]
Optimizing reaction conditions for (3-Bromopropyl)trimethoxysilane grafting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for grafting (3-Bromopropyl)trimethoxysilane onto various substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substrate surface properties (e.g., contact angle, surface energy) have not changed after the grafting reaction. What could be the issue?
A1: A lack of change in surface properties often indicates an unsuccessful grafting reaction. Several factors could be responsible:
-
Inactive Substrate Surface: The substrate must have a sufficient density of surface hydroxyl (-OH) groups for the silane (B1218182) to react. Many materials, like silicon or glass, have a native oxide layer with hydroxyl groups, but others may require a pre-treatment or activation step.
-
Improper Silane Hydrolysis: The trimethoxysilane (B1233946) group must first hydrolyze to form reactive silanol (B1196071) (-Si-OH) groups. This step is crucial and requires the presence of a small amount of water.
-
Silane Self-Condensation: If the concentration of silane or water is too high, the hydrolyzed silane molecules can react with each other (self-condensation) in the solution, forming polysiloxane oligomers that do not effectively bind to the surface.[1]
-
Incorrect Solvent: The choice of solvent is critical. While anhydrous solvents are often used to control the formation of a monolayer, a trace amount of water is necessary to initiate the hydrolysis process.[2]
Troubleshooting Steps:
-
Verify Substrate Activation: Ensure your substrate cleaning and activation protocol is effective at generating surface hydroxyl groups. Common methods include plasma treatment, piranha solution etching (use with extreme caution), or acid/base treatment.[3][4]
-
Control Water Content: If using an anhydrous solvent like toluene, ensure a trace amount of water is present. The surface of the substrate and glassware often holds enough adsorbed water. For aqueous-organic solvent systems, optimize the water-to-solvent ratio.
-
Optimize Silane Concentration: Start with a lower silane concentration (e.g., 1-2% v/v) to minimize self-condensation in the solution.[5]
-
Characterize the Surface: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Bromine and Silicon on the surface, or Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic C-H and Si-O-Si peaks.[6][7][8]
Q2: I'm observing inconsistent results and poor reproducibility in my grafting experiments. What are the likely causes?
A2: Inconsistency often stems from poor control over critical reaction parameters. Key factors include:
-
Atmospheric Moisture: Silanes are highly sensitive to moisture. Variations in ambient humidity can affect the rate of hydrolysis and self-condensation, leading to different outcomes between experiments.
-
Reaction Temperature: The grafting process is temperature-dependent. Small fluctuations in temperature can alter reaction kinetics and the final grafted density.[3][5]
-
Reaction Time: The grafting density can be sensitive to the reaction time. Insufficient time may lead to incomplete surface coverage, while excessive time might promote the formation of undesirable multilayers or degradation.[5][7]
-
Purity of Reagents: The purity of the this compound and the solvent is crucial. Impurities can interfere with the reaction.
Troubleshooting Steps:
-
Control the Reaction Environment: Perform the reaction under a controlled atmosphere, such as a nitrogen or argon glovebox, to exclude atmospheric moisture.
-
Maintain Stable Temperature: Use a temperature-controlled bath or hotplate to ensure a consistent reaction temperature.
-
Standardize Reaction Time: Precisely control the duration of the grafting step.
-
Use High-Purity Reagents: Use freshly opened bottles of high-purity silane and anhydrous solvents.
Q3: How do I choose the right solvent for my grafting reaction?
A3: The solvent plays a critical role in the silanization process. It affects the solubility of the silane, the rate of hydrolysis, and the structure of the resulting film.
-
Anhydrous Aprotic Solvents (e.g., Toluene, Hexane): These are the most common choices and are generally preferred for forming a well-ordered monolayer.[7] The necessary water for hydrolysis is typically sourced from the adsorbed water layer on the substrate surface. This method offers better control over the reaction.
-
Alcoholic Solvents (e.g., Ethanol, Isopropanol): These can also be used, often mixed with water. However, the alcohol can co-react with the trimethoxysilane groups, potentially complicating the reaction mechanism.
-
Aqueous Solutions: Grafting in purely aqueous solutions is generally not recommended due to the rapid hydrolysis and self-condensation of the silane, which leads to the formation of polysiloxane aggregates in the solution rather than a uniform surface layer.[9][10]
Recommendation: Toluene is often an excellent starting point for achieving a uniform grafted layer.[7]
Quantitative Data on Reaction Parameters
The optimal reaction conditions are highly dependent on the substrate material. The following tables provide a summary of how different parameters can influence the grafting process, based on studies of similar organosilanes.
Table 1: Effect of Reaction Temperature on Grafting Rate
| Temperature (°C) | Relative Grafting Rate | Expected Outcome | Reference |
| 30 - 50 | Low to Moderate | Slower reaction, may require longer times. | [3] |
| 60 - 80 | Moderate to High | Increased molecular thermal motion enhances reaction probability. Optimal range for many substrates. | [3] |
| > 90 | High to Decreasing | Reaction rate may increase significantly, but risk of silane degradation or rapid, uncontrolled polymerization increases. | [3] |
Table 2: Effect of Reaction Time and Silane Concentration on Grafting Amount
| Parameter | Condition | Grafting Amount | Grafting Yield | Reference |
| Reaction Time | Short (e.g., < 4 hours) | Lower | Potentially Higher | [5][7] |
| Long (e.g., > 24 hours) | Higher | May Decrease | [5][7] | |
| Silane Concentration | Low (e.g., < 1 mmol/g) | Lower | Higher | [5] |
| High (e.g., > 3 mmol/g) | Higher | Lower | [5] |
Note: Grafting amount refers to the total mass of silane on the surface, while grafting yield refers to the percentage of silane from the solution that successfully binds to the surface.
Experimental Protocols
Protocol 1: Grafting this compound onto a Silica-Based Substrate (e.g., Glass or Silicon Wafer)
This protocol outlines a general procedure for forming a silane layer on a hydroxyl-bearing surface.
-
Substrate Cleaning and Activation:
-
Sonciate the substrate in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes to remove organic contaminants.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups. A common method is to use an oxygen plasma cleaner for 5-10 minutes. Alternatively, immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under a nitrogen stream or in a vacuum oven at 60-80°C.[3]
-
-
Silane Solution Preparation:
-
Work in a controlled, low-humidity environment (e.g., a glovebox).
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For a 50 mL solution, add 0.5-1.0 mL of the silane to anhydrous toluene.
-
-
Grafting Reaction:
-
Immerse the activated, dry substrate into the silane solution.
-
Seal the reaction vessel and allow the reaction to proceed for 4-24 hours at a controlled temperature (e.g., 60°C).[3] The optimal time and temperature should be determined empirically for your specific application.
-
-
Post-Grafting Cleanup:
-
Remove the substrate from the silane solution.
-
Rinse the substrate sequentially with toluene, acetone, and isopropanol to remove any physisorbed or loosely bound silane molecules. Sonicate for 5 minutes in each solvent for a thorough cleaning.
-
Dry the substrate under a stream of nitrogen.
-
-
Curing (Optional but Recommended):
-
To promote further covalent bonding and stabilize the silane layer, cure the grafted substrate in an oven at 100-120°C for 1 hour.
-
Visualizations
Chemical Reaction Pathway
The grafting process occurs in two main stages: hydrolysis of the methoxy (B1213986) groups to form reactive silanols, followed by condensation with surface hydroxyl groups and self-condensation to form a stable siloxane network.[7]
Caption: Reaction pathway for silane hydrolysis and condensation.
Experimental Workflow
This diagram illustrates the step-by-step experimental procedure for grafting this compound.
Caption: Experimental workflow for substrate silanization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting incomplete surface coverage with (3-Bromopropyl)trimethoxysilane
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-Bromopropyl)trimethoxysilane for surface modification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing patchy or incomplete surface coverage after my silanization process. What are the likely causes?
A1: Incomplete surface coverage is a common issue when forming self-assembled monolayers (SAMs) with organosilanes like this compound. The primary causes can be categorized into three areas: substrate preparation, silane (B1218182) solution integrity, and deposition conditions.
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Inadequate Substrate Cleaning: The substrate must be scrupulously clean to ensure uniform reaction with the silane. Any organic residues, particulate matter, or insufficient hydroxylation of the surface will inhibit the formation of a dense monolayer.
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Silane Solution Degradation: this compound is sensitive to moisture. Premature hydrolysis and self-condensation in the solution can lead to the formation of oligomers and larger aggregates that will not form a uniform monolayer on the surface.
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Suboptimal Deposition Parameters: The concentration of the silane, the reaction time, the temperature, and the solvent used all play a critical role in the quality of the resulting SAM. Non-optimized parameters can lead to either sparse coverage or the formation of thick, uneven multilayers instead of a monolayer.
Q2: How can I improve my substrate cleaning protocol for better silanization results?
A2: A thorough cleaning and activation of the substrate surface is paramount for achieving a uniform and stable silane layer. The goal is to remove contaminants and to generate a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for the silane.
Here are some recommended cleaning protocols:
-
For Glass or Silicon Substrates:
-
Solvent Cleaning: Sonicate the substrate in a series of solvents such as acetone (B3395972), followed by isopropanol (B130326), and finally deionized (DI) water (15 minutes each) to remove organic residues.
-
Oxidative Treatment: Use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a UV/Ozone cleaner to remove stubborn organic contaminants and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
-
Rinsing and Drying: Rinse the substrate extensively with DI water and dry it under a stream of inert gas (like nitrogen or argon). The substrate should be used immediately after cleaning.
-
Q3: My this compound solution appears cloudy. Can I still use it?
A3: A cloudy appearance in your silane solution is a strong indication that the silane has prematurely hydrolyzed and formed insoluble polysiloxane oligomers due to exposure to moisture. It is not recommended to use a cloudy solution, as it will likely lead to the deposition of aggregates and a non-uniform, rough surface instead of a monolayer. Always use a freshly prepared solution with anhydrous solvents for best results.
Q4: What are the optimal concentration and reaction time for forming a monolayer of this compound?
A4: The optimal concentration and reaction time can vary depending on the substrate and the desired layer quality. However, a good starting point for liquid-phase deposition is a dilute solution of the silane in an anhydrous solvent.
| Parameter | Recommended Starting Range | Rationale |
| Concentration | 1-5 mM | Higher concentrations can lead to the formation of multilayers and aggregates. |
| Reaction Time | 30 minutes - 2 hours | Shorter times may result in incomplete coverage, while excessively long times can also lead to multilayer formation. |
| Solvent | Anhydrous Toluene (B28343) or Isopropanol | The absence of water is critical to prevent premature hydrolysis of the silane in solution. |
It is highly recommended to perform a time-course experiment to determine the optimal deposition time for your specific system.
Q5: How does water content affect the silanization process?
A5: Water plays a dual role in the silanization process. A trace amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate surface. However, an excess of water in the bulk solution will lead to rapid hydrolysis and self-condensation of the silane molecules, forming oligomers and aggregates that hinder the formation of a uniform monolayer. The ideal scenario is to have a hydroxylated surface and use an anhydrous solvent for the silane solution to control the hydrolysis at the substrate interface.
Experimental Protocols
Protocol 1: Liquid-Phase Deposition of this compound on a Silicon Substrate
This protocol details the procedure for creating a self-assembled monolayer of this compound on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound (≥97% purity)
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonciate silicon wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally DI water for 15 minutes.
-
Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass container. Extreme caution is required.
-
Immerse the wafers in the piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen or argon gas. Use immediately.
-
-
Silanization Reaction:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Place the freshly cleaned and dried silicon wafers into the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Perform a final rinse with isopropanol.
-
Dry the coated wafers under a stream of nitrogen or argon.
-
Cure the wafers by baking them in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.
-
Visualizations
Experimental Workflow
Caption: Workflow for surface modification with this compound.
Chemical Reaction Pathway
Caption: Hydrolysis and condensation of this compound on a hydroxylated surface.
Technical Support Center: (3-Bromopropyl)trimethoxysilane Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3-Bromopropyl)trimethoxysilane solutions. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the optimal performance of this reagent in your applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by hydrolysis and subsequent condensation of the methoxysilyl groups. The key factors governing these reactions are:
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Water Content: The presence of water initiates the hydrolysis of the methoxy (B1213986) groups to form reactive silanols (-Si-OH).
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pH of the Solution: The rate of hydrolysis is significantly affected by pH. Generally, hydrolysis is slow at a neutral pH and is catalyzed by both acidic and basic conditions. However, the resulting silanols are most stable in mildly acidic conditions (pH 3-5).
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Temperature: Higher temperatures accelerate the rates of both hydrolysis and condensation, leading to a shorter shelf-life of the solution.
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Solvent: The choice of solvent is critical. Using an anhydrous alcohol, such as methanol (B129727), that corresponds to the alkoxy group of the silane (B1218182) can help manage the hydrolysis process.
-
Concentration: Higher concentrations of the silane can lead to a faster rate of condensation once hydrolysis has occurred.
Q2: My this compound solution has become cloudy or formed a gel. What happened?
A2: Cloudiness or gelation is a clear indication that the this compound has undergone significant hydrolysis and condensation. The initial hydrolysis reaction forms silanol (B1196071) intermediates, which are often soluble. However, these silanols can then react with each other (or with unhydrolyzed silane molecules) to form larger siloxane oligomers and polymers (Si-O-Si linkages). As these molecules grow in size, they can become insoluble, leading to cloudiness and eventually the formation of a gel. This process is irreversible and indicates that the reagent is no longer suitable for most applications.
Q3: How should I prepare a working solution of this compound for surface modification?
A3: For applications such as surface modification, a common approach is to use a pre-hydrolyzed solution. A typical procedure involves:
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Preparing a solvent mixture, often a blend of alcohol (like methanol or ethanol) and water. A common ratio is 95% ethanol (B145695) and 5% water by volume.
-
Adjusting the pH of the water component to an acidic range (e.g., pH 4-5) with an acid like acetic acid before mixing with the alcohol. This helps to control the hydrolysis rate and stabilize the resulting silanols.
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Adding the this compound to the acidified solvent mixture, typically at a low concentration (e.g., 1-2% by volume).
-
Allowing the solution to stir for a short period (e.g., 5-15 minutes) to allow for hydrolysis to occur before application to the substrate. It is crucial to use this solution shortly after preparation, as its stability is limited.
Q4: What is the recommended way to store this compound and its solutions?
A4: Pure this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture.[1] Recommended storage temperatures are typically refrigerated (e.g., 4°C).[2]
Solutions of this compound, especially aqueous or alcoholic solutions, have limited stability and should ideally be prepared fresh before use. If short-term storage is necessary, it should be in a tightly sealed container at a low temperature (e.g., 4°C) to slow down the condensation process. The stability of such solutions is generally on the order of hours to a few days, depending on the specific conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution becomes cloudy or forms a gel prematurely. | 1. Presence of excess water. 2. pH is too high (alkaline) or too low, accelerating condensation. 3. High storage temperature. | 1. Use anhydrous solvents and minimize exposure to atmospheric moisture. 2. For aqueous solutions, maintain a slightly acidic pH (3-5) to stabilize the hydrolyzed silane. 3. Store solutions at low temperatures (e.g., 4°C) and use them promptly after preparation. |
| Inconsistent or poor surface modification results. | 1. Incomplete hydrolysis of the silane before application. 2. The hydrolyzed solution has aged and undergone excessive condensation. 3. The pH of the solution is not optimal for the substrate. | 1. Allow for a sufficient hydrolysis time (e.g., 5-15 minutes) after preparing the solution. 2. Prepare fresh solutions for each experiment. 3. Adjust the pH of the silane solution to be compatible with the surface chemistry of your substrate. |
| Difficulty dissolving this compound. | The chosen solvent is not appropriate. | Use a compatible anhydrous organic solvent such as methanol, ethanol, or isopropanol. For aqueous solutions, pre-dissolving the silane in a small amount of a miscible alcohol before adding it to the aqueous phase can improve solubility. |
Stability of this compound Solutions: An Illustrative Overview
While specific kinetic data for this compound is not extensively published, the following table provides an illustrative summary of the expected stability based on the general principles of silane chemistry. The stability is represented as the estimated percentage of the monomeric silane remaining over time.
| Solution Composition | pH | Temperature | Estimated % Monomer Remaining (1 hour) | Estimated % Monomer Remaining (8 hours) | Estimated % Monomer Remaining (24 hours) |
| 1% in 95:5 Methanol:Water | 7.0 | Room Temp. | ~95% | ~70% | <50% |
| 1% in 95:5 Methanol:Water | 4.5 | Room Temp. | >98% | ~90% | ~75% |
| 1% in 95:5 Methanol:Water | 9.0 | Room Temp. | ~80% | <40% | <10% |
| 1% in 95:5 Methanol:Water | 4.5 | 4°C | >99% | ~98% | ~95% |
| Anhydrous Methanol | N/A | Room Temp. | >99% | >99% | >98% |
Disclaimer: This table is for illustrative purposes only and actual stability may vary depending on specific experimental conditions. It is strongly recommended to experimentally verify the stability for critical applications.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis and Condensation by FT-IR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the stability of a this compound solution over time by observing changes in characteristic infrared absorption bands.
Methodology:
-
Solution Preparation: Prepare a solution of this compound (e.g., 2% v/v) in the desired solvent system (e.g., 95:5 ethanol:water, pH adjusted with acetic acid).
-
FT-IR Analysis:
-
Acquire a background spectrum of the solvent system using an FT-IR spectrometer with an appropriate cell (e.g., a liquid transmission cell or an ATR accessory).
-
Immediately after preparing the silane solution, acquire an initial spectrum (time = 0).
-
Collect spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly) over the desired time course.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080 cm⁻¹), which indicates the progress of hydrolysis.
-
Observe the appearance and increase of a broad Si-OH stretching band (around 3200-3600 cm⁻¹) and a Si-OH bending band (around 950 cm⁻¹), confirming the formation of silanols.
-
Monitor the appearance and growth of the Si-O-Si stretching band (around 1030-1130 cm⁻¹, often appearing as a shoulder on the Si-O-CH₃ band), which signifies the condensation reaction.
-
Protocol 2: Quantitative Analysis of Stability by ¹H NMR Spectroscopy
Objective: To quantitatively determine the concentration of intact this compound in a solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., methanol-d₄) containing a known concentration of an internal standard (e.g., dimethyl sulfoxide).
-
To initiate hydrolysis, add a specific amount of D₂O to the NMR tube containing the silane solution. The pH can be adjusted using deuterated acids or bases if necessary.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of D₂O (time = 0).
-
Acquire subsequent spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the proton signal corresponding to the methoxy groups (-OCH₃) of the intact this compound (typically a singlet around 3.6 ppm).
-
Integrate this signal and the signal of the internal standard in each spectrum.
-
Calculate the concentration of the intact silane at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of intact this compound as a function of time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution preparation.
References
Common side reactions and byproducts in (3-Bromopropyl)trimethoxysilane chemistry
Welcome to the technical support center for (3-Bromopropyl)trimethoxysilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the chemistry of this versatile silane (B1218182) coupling agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis, storage, and application of this compound.
Topic 1: Hydrolysis and Self-Condensation of the Trimethoxysilyl Group
Question 1: I am observing the formation of gels or precipitates in my reaction mixture containing this compound, especially when using protic solvents. What is causing this?
Answer: The trimethoxysilyl group of this compound is susceptible to hydrolysis in the presence of water. This reaction forms reactive silanol (B1196071) intermediates (Br-(CH₂)₃-Si(OCH₃)₂(OH), Br-(CH₂)₃-Si(OCH₃)(OH)₂, and Br-(CH₂)₃-Si(OH)₃) and methanol (B129727) as a byproduct. These silanols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers (polysiloxanes), which are often insoluble and appear as gels or precipitates.
Troubleshooting:
-
Moisture Control: The most critical factor is to rigorously exclude water from your reaction system. Use anhydrous solvents, dry glassware, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Whenever possible, use aprotic solvents. If a protic solvent is necessary, ensure it is anhydrous and consider adding a moisture scavenger.
-
pH Control: The rates of hydrolysis and condensation are pH-dependent. Both acidic and basic conditions can catalyze these reactions. Maintaining a near-neutral pH can help minimize the rate of these side reactions.
-
Temperature: Higher temperatures can accelerate both hydrolysis and condensation. Running the reaction at lower temperatures may help to control these side reactions.
Quantitative Data on Hydrolysis and Condensation:
The extent of hydrolysis and subsequent condensation is highly dependent on the reaction conditions. The following table provides an illustrative summary of expected outcomes based on qualitative descriptions found in the literature.
| Condition | Water Content | pH | Expected Predominant Species | Typical Observations | Byproduct Yield (Illustrative) |
| Anhydrous | < 50 ppm | Neutral | Monomeric this compound | Clear solution | < 1% Oligomers |
| Trace Moisture | 50 - 500 ppm | Neutral | Monomers, Dimers, Trimers | Slight increase in viscosity over time | 1-10% Oligomers |
| Low Water | 0.5 - 2% | Acidic (pH 4-5) | Hydrolyzed monomers, Linear Oligomers | Clear to slightly hazy solution | 10-40% Oligomers |
| Low Water | 0.5 - 2% | Basic (pH 8-9) | Highly branched oligomers, Gels | Rapid increase in viscosity, gel formation | > 50% Oligomers/Polymers |
| High Water | > 5% | Acidic or Basic | Insoluble Polysiloxanes | Precipitation, gel formation | > 90% Polymers |
Disclaimer: This data is illustrative and the actual yields of byproducts will vary significantly based on the specific reaction conditions.
Visualization of Hydrolysis and Condensation Pathway:
Caption: Hydrolysis and condensation pathway of this compound.
Topic 2: Side Reactions in the Synthesis of this compound via Hydrosilylation
Question 2: I am synthesizing this compound by hydrosilylation of allyl bromide with trimethoxysilane (B1233946) and my product is impure. What are the likely side reactions?
Answer: The platinum-catalyzed hydrosilylation of allyl bromide with trimethoxysilane can be accompanied by a significant side reaction: the isomerization of allyl bromide to 1-bromopropene (cis and trans isomers). This isomer is significantly less reactive towards hydrosilylation, leading to an incomplete reaction and contamination of the final product with unreacted starting materials and the isomerized byproduct. Another potential byproduct is the reduction of allyl bromide to propene.
Troubleshooting:
-
Catalyst Choice: The choice of catalyst and ligands can significantly influence the extent of isomerization. Some rhodium-based catalysts have shown higher selectivity for the desired hydrosilylation product over isomerization.
-
Reaction Temperature: Higher temperatures can favor the isomerization side reaction. It is crucial to maintain the optimal temperature for the specific catalyst system being used.
-
Reactant Stoichiometry: Using a slight excess of the silane can help to drive the hydrosilylation reaction to completion and minimize the relative amount of unreacted allyl bromide available for isomerization.
-
Reaction Time: Prolonged reaction times, especially after the primary reaction is complete, can lead to increased isomerization. Monitoring the reaction progress (e.g., by GC or NMR) is recommended.
Quantitative Data on Hydrosilylation Side Reactions:
| Catalyst | Temperature (°C) | Desired Product Yield (%) | Isomerization Byproduct Yield (%) | Reduction Byproduct Yield (%) |
| Speier's Catalyst (H₂PtCl₆) | 80-110 | 70-85 | 10-25 | 1-5 |
| Karstedt's Catalyst | 60-90 | 80-90 | 5-15 | < 2 |
| Rhodium-based Catalysts | 40-70 | > 95 | < 5 | < 1 |
Disclaimer: This data is illustrative and actual yields will depend on the specific catalyst, solvent, and reaction conditions.
Visualization of Hydrosilylation and Side Reactions:
Caption: Reaction pathways in the synthesis of this compound.
Topic 3: Side Reactions in Reactions with Organometallic Reagents
Question 3: I am trying to perform a Grignard reaction with this compound, but I am getting a significant amount of a high molecular weight byproduct and my desired product yield is low. What is happening?
Answer: When reacting this compound with a Grignard reagent (R-MgX), a common side reaction is Wurtz-type coupling. In this reaction, the Grignard reagent can act as a nucleophile and attack the electrophilic carbon of the bromopropyl group of another molecule of this compound. This results in the formation of a dimer. Furthermore, the Grignard reagent can also react with the methoxy (B1213986) groups on the silicon atom.
Troubleshooting:
-
Inverse Addition: To minimize the Wurtz coupling, use an "inverse addition" protocol. Slowly add the this compound to a solution of the Grignard reagent. This maintains a low concentration of the electrophile, favoring the desired reaction over the coupling side reaction.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the rate of the Wurtz coupling reaction.
-
Solvent: The choice of ethereal solvent (e.g., THF vs. diethyl ether) can influence the reactivity of the Grignard reagent and the extent of side reactions. THF is generally preferred for its ability to solvate the Grignard reagent effectively.
-
Purity of Magnesium: Ensure high-purity magnesium is used for the Grignard reagent formation, as impurities can catalyze side reactions.
Visualization of Grignard Reaction and Wurtz Coupling:
Caption: Desired and side reactions of this compound with a Grignard reagent.
Experimental Protocols
Protocol 1: Surface Modification of Silica (B1680970) Nanoparticles with this compound
Objective: To functionalize the surface of silica nanoparticles with this compound to introduce a reactive bromide group for further chemical modifications.
Materials:
-
Silica Nanoparticles (SiNPs)
-
This compound (BPTMS), ≥97% purity
-
Anhydrous Toluene (B28343)
-
Ethanol (B145695) (absolute)
-
Ammonia (B1221849) solution (28-30%)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
Procedure:
-
Nanoparticle Activation:
-
Disperse 100 mg of silica nanoparticles in 20 mL of ethanol in a round-bottom flask.
-
To activate the surface silanol groups, add 200 µL of ammonia solution to the nanoparticle suspension.
-
Stir the mixture for 1 hour at room temperature.
-
Centrifuge the nanoparticles, discard the supernatant, and wash the nanoparticles three times with ethanol and once with anhydrous toluene to remove residual water.
-
Finally, redisperse the activated nanoparticles in 20 mL of anhydrous toluene.
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension in anhydrous toluene to a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the setup under an inert atmosphere (nitrogen or argon).
-
Add 100 µL of this compound to the nanoparticle suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.
-
-
Purification of Modified Nanoparticles:
-
After the reaction, allow the mixture to cool to room temperature.
-
Centrifuge the suspension to pellet the modified nanoparticles.
-
Discard the supernatant containing excess silane.
-
Wash the nanoparticles thoroughly by repeated cycles of sonication, centrifugation, and redispersion in fresh anhydrous toluene (3 times) and then ethanol (2 times) to remove any non-covalently bound silane.
-
After the final wash, dry the bromo-functionalized nanoparticles under vacuum.
-
Protocol 2: Synthesis of this compound via Hydrosilylation
Objective: To synthesize this compound from allyl bromide and trimethoxysilane using a platinum catalyst.
Materials:
-
Allyl bromide, ≥99% purity, freshly distilled
-
Trimethoxysilane, ≥98% purity
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask with a reflux condenser, an addition funnel, and a nitrogen/argon inlet.
-
Charge the flask with 50 mL of anhydrous toluene and 12.1 g (0.1 mol) of allyl bromide.
-
Add 20 µL of Karstedt's catalyst to the flask.
-
In the addition funnel, place 13.4 g (0.11 mol) of trimethoxysilane.
-
-
Hydrosilylation Reaction:
-
Heat the flask to 60°C with stirring.
-
Slowly add the trimethoxysilane from the addition funnel to the reaction mixture over a period of 1 hour. An exothermic reaction should be observed. Maintain the reaction temperature between 60-70°C.
-
After the addition is complete, continue stirring at 70°C for an additional 2 hours.
-
Monitor the reaction progress by GC analysis to confirm the consumption of allyl bromide.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Assemble a distillation apparatus and perform fractional distillation under reduced pressure to purify the this compound. The product typically boils at around 80-82°C at 10 mmHg.
-
Disclaimer: These protocols are intended for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken at all times.
Technical Support Center: Uniformity of (3-Bromopropyl)trimethoxysilane Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving uniform (3-Bromopropyl)trimethoxysilane (BPTMS) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the uniformity of this compound SAMs?
A1: The uniformity of BPTMS SAMs is primarily influenced by substrate cleanliness and hydroxylation, water content in the reaction solvent, silane (B1218182) concentration, reaction time, and temperature. Strict control over these parameters is crucial for forming a well-ordered, dense monolayer.
Q2: Why is a pristine and hydroxylated substrate surface critical for SAM formation?
A2: Organosilanes like BPTMS covalently bond to hydroxyl (-OH) groups on the substrate surface. An unclean surface with organic residues or other contaminants will block these binding sites, leading to incomplete or patchy monolayer coverage. A properly hydroxylated surface, often achieved through methods like piranha solution treatment or UV/Ozone cleaning, ensures a high density of reactive sites for the silane to attach.
Q3: What is the role of water in the formation of BPTMS SAMs?
A3: Water is essential for the hydrolysis of the methoxy (B1213986) groups (-OCH3) on the BPTMS molecule to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate and with each other to form a stable siloxane network (Si-O-Si). However, an excess of water in the bulk solution can lead to premature polymerization and aggregation of the silane, which then deposits on the surface as disordered multilayers instead of a uniform monolayer.[1][2][3]
Q4: How can I characterize the quality and uniformity of my BPTMS monolayer?
A4: Several surface-sensitive techniques are used to assess the quality of BPTMS SAMs:
-
Contact Angle Goniometry: Measures the water contact angle to determine the surface hydrophobicity. A uniform and high contact angle across the surface is indicative of a well-formed, dense monolayer.[4][5]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface to assess its smoothness and homogeneity. A high-quality SAM should result in a smooth surface with minimal aggregates.[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of bromine and silicon from the BPTMS molecule and the formation of siloxane bonds.[4][8][9]
-
Ellipsometry: Measures the thickness of the monolayer, which should be consistent and close to the theoretical length of the BPTMS molecule for a well-ordered monolayer.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the formation of BPTMS SAMs and provides potential causes and solutions.
| Issue | Symptoms | Possible Causes | Solutions |
| Incomplete or Patchy Monolayer | Low or inconsistent water contact angle across the substrate. AFM imaging reveals bare patches or islands of silane.[1] | Insufficient substrate hydroxylation. Contaminated substrate or silane solution. Suboptimal reaction time or temperature. | Ensure a thorough substrate cleaning and activation procedure (e.g., piranha solution). Use high-purity solvents and silane. Increase the reaction time to allow for complete surface coverage.[1][4] |
| Formation of Aggregates/Multilayers | Hazy or cloudy appearance of the substrate. High surface roughness observed with AFM. Inconsistent and often lower than expected contact angles. | Excess water in the reaction solvent leading to bulk polymerization. High silane concentration. Improper post-deposition rinsing. | Use anhydrous solvents and handle in an inert atmosphere to control moisture. Use a dilute silane solution (typically 1-5 mM).[4] Thoroughly rinse the substrate with fresh solvent after deposition to remove physisorbed molecules.[1] |
| Poor SAM Stability in Aqueous Environments | Delamination or desorption of the monolayer when exposed to aqueous solutions. A decrease in contact angle over time in an aqueous environment.[1] | Incomplete covalent bonding to the substrate. Insufficient cross-linking within the monolayer. | Ensure proper substrate hydroxylation for strong covalent attachment. Consider a post-deposition curing step (e.g., baking at 110-120°C) to promote further cross-linking.[1] |
| Inconsistent Results Between Experiments | Significant variations in monolayer quality (contact angle, thickness) from one experiment to another. | Poor control over environmental conditions (humidity). Inconsistent substrate preparation. Aging or degradation of the silane stock solution. | Perform the experiment in a controlled environment (e.g., glovebox). Standardize the substrate cleaning and preparation protocol. Store the silane under anhydrous and inert conditions and use a fresh solution for each experiment. |
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the formation of uniform organosilane SAMs on a silicon substrate. Note that optimal conditions for BPTMS may vary slightly.
| Parameter | Typical Range | Expected Outcome for a Uniform Monolayer | Characterization Technique |
| Silane Concentration | 1 - 10 mM in anhydrous solvent | Forms a monolayer without significant aggregation. | AFM, Ellipsometry |
| Reaction Time | 2 - 24 hours | Allows for complete surface coverage and ordering. | Contact Angle, XPS |
| Water Contact Angle | 70° - 80° | Indicates a hydrophobic and well-packed monolayer. | Contact Angle Goniometry |
| Monolayer Thickness | 0.7 - 1.5 nm | Consistent with the molecular length of BPTMS. | Ellipsometry, AFM |
| Surface Roughness (RMS) | < 0.5 nm | A smooth surface indicative of a uniform monolayer. | AFM |
Key Experimental Protocols
A detailed methodology for the formation of a uniform BPTMS SAM on a silicon wafer is provided below.
1. Substrate Cleaning and Hydroxylation
-
Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the wafers thoroughly with copious amounts of deionized (DI) water.
-
Rinse with ethanol (B145695).
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Heat the substrates in an oven at 110-120°C for at least 30 minutes to remove residual water.
2. Silanization Solution Preparation
-
Work in a controlled environment with low humidity, such as a nitrogen-filled glovebox.
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene).
-
Use high-purity solvent and ensure all glassware is thoroughly dried.
3. SAM Deposition
-
Immerse the cleaned and dried silicon wafers into the silanization solution.
-
Seal the container to prevent solvent evaporation and moisture contamination.
-
Allow the self-assembly to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[10]
4. Post-Deposition Rinsing and Curing
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene (B28343) and then ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For enhanced stability, cure the SAM-coated wafers in an oven at 110-120°C for 30-60 minutes.[1]
Visualizing the Process
Experimental Workflow for BPTMS SAM Formation
Caption: Step-by-step workflow for creating a uniform BPTMS SAM.
Chemical Reactions in BPTMS SAM Formation
Caption: Key chemical reactions during BPTMS SAM self-assembly.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common BPTMS SAM issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Surface Roughness and Three-dimensional Scanning Topography of Zirconia Implants before and after Photofunctionalization by Atomic Force Microscopy: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of (3-Bromopropyl)trimethoxysilane modified surfaces using XPS and AFM
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (3-Bromopropyl)trimethoxysilane (BPTMS) Modified Surfaces with Alternative Silanes Using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).
The functionalization of surfaces with organosilanes is a cornerstone technique in materials science, enabling the tailoring of surface properties for a myriad of applications, from biocompatible coatings to platforms for molecular immobilization. Among the diverse array of silane (B1218182) coupling agents, this compound (BPTMS) offers a versatile platform for subsequent chemical modifications via its terminal bromine group. This guide provides a comparative analysis of BPTMS-modified surfaces, juxtaposed with commonly used alternatives such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GOPS). The characterization of these surfaces is presented through the lens of X-ray Photoelectron Spectroscopy (XPS) for elemental composition and Atomic Force Microscopy (AFM) for surface topography and roughness.
Performance Comparison: BPTMS vs. Alternative Silanes
The choice of silane coupling agent significantly influences the resulting surface chemistry and morphology. While direct, side-by-side comparative studies detailing the XPS and AFM characteristics of BPTMS against other silanes on identical substrates are not extensively available in the reviewed literature, a comparative analysis can be constructed from individual studies.
X-ray Photoelectron Spectroscopy (XPS) Analysis: Elemental Composition
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. For silanized surfaces, XPS is crucial for confirming the presence of the silane layer and determining the atomic concentrations of key elements such as silicon (Si), carbon (C), oxygen (O), nitrogen (N) for aminosilanes, and in the case of BPTMS, bromine (Br).
| Silane | Substrate | C (at%) | Si (at%) | O (at%) | N (at%) | Br (at%) | Reference |
| BPTMS | Silicon | Data not available in quantitative table format | Data not available in quantitative table format | Data not available in quantitative table format | - | Presence confirmed by Br 3d peak | [1] |
| APTES | Silicon | 16.1 | 14.5 | 42.1 | 6.2 | - | [2] |
| GOPS | Silicon | 56.3 | 16.1 | 27.6 | - | - | [2] |
Note: The absence of readily available quantitative XPS data for BPTMS in a comparable format presents a limitation in direct numerical comparison. The presence of bromine on BPTMS-modified surfaces has been confirmed through the identification of the Br 3d peak in high-resolution XPS spectra.[1]
Atomic Force Microscopy (AFM) Analysis: Surface Roughness
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. A key parameter derived from AFM analysis is the root-mean-square (RMS) roughness, which quantifies the standard deviation of the surface height profile. A smoother surface is generally preferred for applications requiring uniform molecular assembly.
| Surface | RMS Roughness (nm) | Reference |
| Bare Silicon Wafer | ~0.2 - 0.5 | [2] |
| BPTMS on Silicon | Data not available in quantitative table format | |
| APTES on Silicon | ~0.3 - 0.8 | [2] |
| GOPS on Silicon | ~0.4 - 1.0 | [2] |
Note: Specific RMS roughness values for BPTMS-modified surfaces were not found in a tabulated format in the surveyed literature. The roughness of silanized surfaces is highly dependent on the deposition method and conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for achieving consistent surface modifications. Below are generalized protocols for surface silanization, which can be adapted for BPTMS and other silanes.
1. Substrate Cleaning and Activation
This initial step is crucial for ensuring a high density of surface hydroxyl (-OH) groups, which are the primary reaction sites for silanization.
-
Materials: Silicon wafers or glass slides, acetone, ethanol, deionized water, piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) or oxygen plasma cleaner.
-
Procedure:
-
Sonciate the substrate in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
For aggressive cleaning and hydroxylation, immerse the substrate in freshly prepared piranha solution for 15-30 minutes.
-
Alternatively, treat the substrate with oxygen plasma for 5-10 minutes.
-
Thoroughly rinse the substrate with deionized water and dry with nitrogen gas.
-
2. Silanization via Vapor Deposition
Vapor phase deposition is often preferred for producing more uniform and thinner silane layers compared to solution-phase methods.
-
Materials: Cleaned and activated substrate, this compound (BPTMS), vacuum desiccator, vacuum pump, small vial.
-
Procedure:
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
Place a small, open vial containing a few drops of BPTMS inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Leave the substrates in the BPTMS vapor for a specified duration (e.g., 1-12 hours) at room temperature or an elevated temperature (e.g., 60-80 °C). The optimal time and temperature will depend on the desired layer thickness and uniformity.
-
After deposition, vent the desiccator with an inert gas (e.g., nitrogen or argon).
-
Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene (B28343) or ethanol) to remove any physisorbed silane.
-
Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking of the silane layer.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the characterization of silane-modified surfaces.
References
A Comparative Guide to Measuring (3-Bromopropyl)trimethoxysilane Layer Thickness: Ellipsometry and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise control and characterization of surface modifications are paramount. The formation of self-assembled monolayers (SAMs) of organosilanes, such as (3-Bromopropyl)trimethoxysilane, on various substrates is a critical step in the development of biosensors, drug delivery systems, and biocompatible coatings. The thickness of these layers directly influences device performance, drug loading capacity, and biological interactions. This guide provides an objective comparison of spectroscopic ellipsometry with other common techniques for measuring the thickness of this compound layers, supported by experimental data and detailed protocols.
Spectroscopic ellipsometry stands out as a powerful non-destructive optical technique for determining the thickness of thin, transparent films on reflective substrates.[1] It measures the change in the polarization state of light upon reflection from a sample surface, providing highly accurate and repeatable measurements of film thickness and optical constants.[2]
Comparative Analysis of Thin Film Thickness Measurement Techniques
The choice of technique for measuring the thickness of this compound layers depends on various factors including the required precision, the nature of the substrate, and whether a destructive or non-destructive method is preferable. Below is a summary of key techniques and their performance characteristics.
| Technique | Principle | Typical Thickness Range | Key Advantages | Limitations |
| Spectroscopic Ellipsometry | Measures the change in polarization of reflected light to determine film thickness and optical constants.[1] | 1 nm - 10 µm[3] | Non-destructive, high sensitivity to sub-nanometer thicknesses, fast measurement, and provides optical properties (refractive index, extinction coefficient).[1][3] | Model-dependent, requires a smooth and reflective substrate, and may be less accurate for opaque or very rough films.[1] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that measures surface topography by scanning a sharp tip over the surface. Thickness is determined by measuring the height of a step created in the film. | 1 nm - 10 µm[3] | Provides direct 3D topographical images, high lateral and vertical resolution, and is not dependent on optical properties.[4] | Requires a step edge (destructive sample preparation), can be slow for large areas, and the tip can potentially damage soft films.[5] |
| X-ray Reflectivity (XRR) | Measures the specular reflection of X-rays at grazing incidence to determine film thickness, density, and surface/interface roughness.[6][7] | 1 nm - 300 nm[6][8] | Non-destructive, highly accurate for very thin films, provides information on density and roughness, and does not require knowledge of optical properties.[6] | Requires a very smooth surface, has a limited maximum thickness range, and analysis can be complex for multilayered structures.[6] |
| Stylus Profilometry | A contact-based method that measures the vertical displacement of a stylus as it is dragged across a step in the film.[4][9] | 10 nm - 1 mm[3] | Direct measurement, wide thickness range, and instrumentally straightforward.[4] | Destructive (requires a step and physical contact), can damage soft films, and has lower resolution compared to AFM.[5][9] |
Experimental Protocol: Measuring this compound Layer Thickness with Spectroscopic Ellipsometry
This protocol details the procedure for depositing a this compound layer on a silicon wafer and subsequently measuring its thickness using a spectroscopic ellipsometer.
Materials and Equipment:
-
This compound (≥97% purity)
-
Anhydrous toluene (B28343)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas source
-
Silicon wafers (prime grade, <100> orientation)
-
Spectroscopic ellipsometer
-
Spin coater
-
Oven
Substrate Preparation:
-
Cleave silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Clean the silicon wafers by immersing them in Piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with a thin silicon dioxide layer. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Immediately use the cleaned wafers for silanization.
Silanization Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried silicon wafers in the silane (B1218182) solution for 2 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
After immersion, remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.
-
Dry the wafers again under a stream of nitrogen gas.
-
Cure the silanized wafers in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
Ellipsometry Measurement:
-
Substrate Characterization: Before measuring the silanized wafer, characterize a bare, cleaned silicon wafer from the same batch to determine the thickness of the native silicon dioxide (SiO2) layer. This will be used as the substrate model.
-
Instrument Setup:
-
Mount the silanized silicon wafer on the ellipsometer stage.
-
Set the angle of incidence (typically 65° or 70°).
-
Define the spectral range (e.g., 300-800 nm).
-
-
Data Acquisition: Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.
-
Modeling and Data Analysis:
-
Build an optical model consisting of the silicon substrate, the native SiO2 layer (with thickness determined in step 1), and a top layer representing the this compound film.
-
For the silane layer, use a Cauchy model to describe its refractive index. A typical refractive index for silane films is around 1.45.[1]
-
Fit the model-generated Ψ and Δ data to the experimental data by varying the thickness of the silane layer. The thickness value that provides the best fit is the measured thickness of the this compound layer.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring the thickness of a this compound layer using ellipsometry.
Caption: Experimental workflow for silane layer deposition and ellipsometric thickness measurement.
Conclusion
The accurate measurement of this compound layer thickness is crucial for the successful development of advanced materials in the life sciences. Spectroscopic ellipsometry offers a robust, non-destructive, and highly sensitive method for this purpose. While alternative techniques such as AFM, XRR, and profilometry provide valuable complementary information, ellipsometry often presents the optimal balance of speed, accuracy, and non-invasiveness for routine characterization of thin silane films on reflective substrates. The detailed protocol provided herein offers a reliable starting point for researchers to achieve consistent and accurate thickness measurements, thereby enabling greater control over surface functionalization and ultimately, the performance of their end-products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. vaccoat.com [vaccoat.com]
- 5. Profilometry (Contact and Non-Contact) | Materials Characterization Services [mat-cs.com]
- 6. XRR | Specular X-Ray Reflectivity | EAG Laboratories [eag.com]
- 7. X-ray Reflectometry (XRR) | Malvern Panalytical [malvernpanalytical.com]
- 8. rigaku.com [rigaku.com]
- 9. universitywafer.com [universitywafer.com]
A Researcher's Guide: Comparing Methods for Determining Surface Energy of Silanized Surfaces
For researchers, scientists, and drug development professionals working with surface modifications, understanding the surface energy of materials is paramount. Silanization, a common surface modification technique, alters the surface properties of substrates like glass and silicon wafers, impacting everything from biocompatibility to the adhesion of coatings. This guide provides a comprehensive comparison of contact angle goniometry and its alternatives for determining the surface energy of silanized surfaces, supported by experimental data and detailed protocols.
Unveiling Surface Energy: A Comparative Analysis of Key Techniques
The choice of method for determining surface energy depends on the nature of the substrate, the required precision, and the available equipment. Here, we compare three prevalent techniques: Contact Angle Goniometry, Inverse Gas Chromatography (IGC), and the Wilhelmy Plate Method.
Contact Angle Goniometry stands as a widely accessible and fundamental method for assessing surface energy. It involves measuring the contact angle of a liquid droplet on a solid surface. From this angle, the surface energy can be calculated using various models, such as the Owens, Wendt, Rabel, and Kaelble (OWRK) and the Zisman plot methods.
Inverse Gas Chromatography (IGC) offers a powerful alternative, particularly for powders, fibers, and porous materials. In IGC, the solid material is packed into a column, and probe molecules are passed through it. By measuring the retention time of different probe molecules, the surface energy and its dispersive and specific components can be determined with high precision.
The Wilhelmy Plate Method is a force-based technique that measures the force exerted on a thin plate as it is immersed in or withdrawn from a liquid. This method can determine both static and dynamic contact angles and is particularly useful for characterizing the surface energy of uniform, flat surfaces.
The following table summarizes the key characteristics and performance of these methods in the context of analyzing silanized surfaces.
| Feature | Contact Angle Goniometry | Inverse Gas Chromatography (IGC) | Wilhelmy Plate Method |
| Principle | Measurement of the angle between a liquid droplet and a solid surface. | Measurement of the retention time of probe molecules interacting with the solid surface. | Measurement of the force exerted on a plate immersed in a liquid. |
| Primary Output | Contact Angle (static, advancing, receding). | Retention volume, from which surface energy is calculated. | Force, from which contact angle and surface tension are derived. |
| Surface Types | Ideal for flat, smooth, non-porous surfaces. | Excellent for powders, fibers, and porous materials. | Suitable for uniform, flat, and vertically oriented surfaces. |
| Key Advantages | Relatively simple, fast, and widely available instrumentation. | Highly sensitive and provides detailed information on surface energy heterogeneity. | High precision and suitable for measuring dynamic contact angles. |
| Key Limitations | Sensitive to surface roughness and chemical heterogeneity; operator dependent. | More complex instrumentation and data analysis; not suitable for large, flat surfaces. | Requires a sample with a uniform perimeter; sensitive to buoyancy effects. |
The Impact of Silanization on Surface Energy: Experimental Data
Silanization is known to decrease the surface energy of hydrophilic substrates like glass and silica (B1680970) by replacing polar hydroxyl groups with non-polar functional groups from the silane (B1218182). This effect has been quantified using various techniques.
A study utilizing Inverse Gas Chromatography (IGC) on silica demonstrated a significant reduction in surface energy after silanization. The total surface energy of pristine silica was measured to be 229 mJ/m², which decreased to 135 mJ/m² after modification with (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS)[1]. This reduction was primarily attributed to a decrease in the polar component of the surface energy, from 191 mJ/m² to 105 mJ/m²[1]. Another study using IGC on silica found that silanization can reduce the total surface energy by up to 50%[2][3][4].
Contact angle goniometry measurements also consistently show an increase in the water contact angle on glass surfaces after silanization, indicating a decrease in surface energy and a more hydrophobic surface. For instance, one study reported the water contact angle on untreated glass beads to be 23.95° ± 1.25°, which increased to 102.51° ± 1.71° after treatment with a silanizing agent[5]. This significant increase in contact angle corresponds to a reduction in the total surface energy.[5]
The following table presents a compilation of data from various studies, illustrating the effect of silanization on the surface energy of glass and silica as determined by different methods.
| Material | Treatment | Method | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) | Total Surface Energy (mJ/m²) | Reference |
| Silica | Pristine | IGC | - | 191 | 229 | [1] |
| Silica | MPTMS-modified | IGC | - | 105 | 135 | [1] |
| Glass Beads | Untreated | IGC | - | - | Reduced after silanization | |
| Glass Beads | Silanized | IGC | Reduced | Reduced | Reduced after silanization | |
| Glass | Silanized (various silanes) | Contact Angle Goniometry (OWRK) | - | - | Calculated from contact angles | [6] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are step-by-step methodologies for silanization and for determining surface energy using the compared techniques.
Silanization of Glass Slides
-
Cleaning: Immerse glass slides in a 1:1 methanol/HCl solution for 30 minutes, followed by rinsing with copious amounts of deionized water. Subsequently, heat the slides in concentrated H₂SO₄ for 2 hours, rinse with deionized water, and boil in deionized water for 30 minutes. Finally, dry the slides under a stream of nitrogen.
-
Hydration: To ensure a sufficient number of hydroxyl groups on the surface, place the cleaned slides in boiling deionized water for 6 hours.[6]
-
Silanization: Immerse the dried slides in a 1% (v/v) solution of the desired silane in a suitable solvent (e.g., toluene (B28343) or ethanol) for a specified time (e.g., 2 to 24 hours) at room temperature.[6][7]
-
Rinsing: After immersion, rinse the slides sequentially with the solvent (e.g., toluene) and then with ethanol (B145695) to remove any unreacted silane.[6]
-
Curing: Cure the silanized slides in an oven at a specific temperature and duration (e.g., 80°C for 4 hours or 70°C overnight) to promote the covalent bonding of the silane to the surface.[6][7]
Contact Angle Goniometry (Sessile Drop Method)
-
Instrument Setup: Place the contact angle goniometer on a vibration-free table. Ensure the camera is level and the light source provides uniform illumination.
-
Sample Placement: Position the silanized substrate on the sample stage.
-
Droplet Deposition: Use a precision syringe to gently deposit a small droplet (typically 1-5 µL) of the test liquid onto the substrate surface.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Contact Angle Measurement: Use the goniometer software to analyze the captured image and determine the contact angle. The software typically fits a mathematical model to the droplet shape to calculate the angle.
-
Repeatability: Repeat the measurement at multiple locations on the surface to ensure statistical reliability.
Inverse Gas Chromatography (IGC)
-
Column Packing: Pack a silanized glass column with the solid material of interest (e.g., silanized glass beads).
-
Instrument Setup: Place the packed column in the IGC instrument's oven. Set the desired temperature and carrier gas (e.g., nitrogen) flow rate.
-
Probe Molecule Injection: Inject a series of known vapor probes (both non-polar and polar) into the column via the carrier gas.
-
Data Acquisition: The probe molecules interact with the sample and are eluted by the carrier gas. A flame ionization detector (FID) records the retention time of each probe.
-
Surface Energy Calculation: The retention data is used to calculate the dispersive and specific components of the surface free energy.
Wilhelmy Plate Method
-
Instrument Setup: Use a force tensiometer equipped with a high-precision balance.
-
Sample Preparation: Prepare a thin, uniform plate of the silanized material with a known perimeter.
-
Plate Attachment: Suspend the Wilhelmy plate from the balance.
-
Liquid Immersion: Raise a vessel containing the test liquid until it just touches the bottom edge of the plate.
-
Force Measurement: The tensiometer measures the force exerted on the plate as a meniscus forms. The advancing and receding contact angles can be determined by immersing and withdrawing the plate at a constant velocity.
-
Surface Energy Calculation: The measured force, along with the known surface tension of the liquid and the perimeter of the plate, is used to calculate the contact angle and subsequently the surface free energy of the solid.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different methods, the following diagrams are provided.
Caption: Experimental workflow for determining surface energy after silanization.
Caption: Comparison of surface energy measurement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Energy Mapping of Modified Silica Using IGC Technique at Finite Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 6. rsc.org [rsc.org]
- 7. surfmods.jp [surfmods.jp]
Zeta potential analysis of nanoparticles functionalized with (3-Bromopropyl)trimethoxysilane
This guide provides a comparative analysis of the zeta potential of nanoparticles functionalized with (3-Bromopropyl)trimethoxysilane and other common silane (B1218182) coupling agents. It is intended for researchers, scientists, and drug development professionals who utilize surface-modified nanoparticles in their work. The guide includes quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection and application of appropriate surface modification strategies.
Comparison of Surface Functionalization Agents
The surface charge of nanoparticles, quantified by zeta potential, is a critical parameter influencing their stability in suspension, interaction with biological systems, and overall performance in applications such as drug delivery.[1][2][3] Silane coupling agents are frequently used to modify the surface of silica (B1680970) and other metal oxide nanoparticles, introducing various functional groups that modulate the surface charge.[4][5]
-
This compound : This agent introduces a propyl chain with a terminal bromine atom. The bromine serves as an excellent leaving group for subsequent nucleophilic substitution reactions. Therefore, this functionalization is often an intermediate step to introduce a wide array of other functionalities. The initial zeta potential of nanoparticles coated with this compound is expected to be near-neutral, as the bromo-propyl group itself is uncharged.
-
(3-Aminopropyl)triethoxysilane (APTES) : APTES is one of the most common silanes for surface modification, introducing primary amine groups.[6][7] In neutral or acidic aqueous solutions (pH below the pKa of the amine), these groups become protonated (-NH3+), resulting in a significant positive zeta potential.[8][9][10] This positive charge can enhance interactions with negatively charged cell membranes.[3]
-
Carboxyl-Functionalizing Agents : Carboxyl groups can be introduced in a multi-step process, for instance, by reacting amine-functionalized nanoparticles with succinic anhydride.[11] These groups are deprotonated (-COO-) at physiological pH, conferring a strong negative zeta potential to the nanoparticles.[10][12]
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) : This agent introduces thiol (-SH) groups to the nanoparticle surface.[13] Thiol groups are valuable for covalent attachment of biomolecules via thiol-maleimide or disulfide chemistry. The surface charge imparted by MPTMS is generally close to neutral but can become negative at high pH values due to deprotonation of the thiol group.
Data Presentation: Zeta Potential Comparison
The following table summarizes the zeta potential values for silica nanoparticles functionalized with different agents. Zeta potential is highly dependent on the pH and ionic strength of the dispersing medium.[1][14]
| Functional Group | Silane Agent / Method | Core Nanoparticle | pH | Zeta Potential (mV) |
| Bare (Silanol) | Unfunctionalized | Silica (SiO₂) | Water | -19.3 ± 1.7[15] |
| Amino | (3-Aminopropyl)triethoxysilane (APTES) | Silica (SiO₂) | Water | +32.5 ± 2.2[15] |
| Amino | (3-Aminopropyl)triethoxysilane (APTES) | Silica (SiO₂) | 7.0 | ~ +23[10] |
| Carboxyl | APTES + Succinic Anhydride | Silica (SiO₂) | 7.0 | ~ -43[10] |
| Carboxyl | Cysteine functionalization | Silica (SiO₂) | Water | -26.6 ± 3.5[15] |
| Bromo-propyl | This compound | Silica (SiO₂) | ~7.0 | Near-neutral (expected) |
Experimental Protocols
Protocol 1: Nanoparticle Functionalization with Silane Agents
This protocol describes a general method for modifying the surface of silica nanoparticles with a silane coupling agent.
Materials:
-
Silica Nanoparticles (or other metal oxide nanoparticles)
-
Anhydrous Toluene (B28343) or Ethanol (B145695)
-
Silane Coupling Agent (e.g., this compound, APTES)
-
Deionized Water
-
Ethanol
Procedure:
-
Nanoparticle Preparation : Disperse the silica nanoparticles in anhydrous toluene or ethanol via sonication to form a stable suspension (e.g., 1 mg/mL).
-
Silanization Reaction :
-
Heat the nanoparticle suspension to a reflux temperature (e.g., 80-110 °C) with vigorous stirring.
-
Add the silane coupling agent (e.g., 1-5% w/w relative to nanoparticles) dropwise to the suspension.
-
Allow the reaction to proceed for 3-6 hours under reflux. The alkoxy groups of the silane will hydrolyze with trace water and condense with the hydroxyl groups on the nanoparticle surface.[16]
-
-
Washing and Purification :
-
After the reaction, cool the suspension to room temperature.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh solvent (toluene or ethanol).
-
Repeat the centrifugation and re-dispersion steps three times to remove any unreacted silane.
-
-
Final Dispersion : After the final wash, disperse the functionalized nanoparticles in the desired solvent (e.g., deionized water or a specific buffer) for characterization.
Protocol 2: Zeta Potential Measurement
This protocol outlines the measurement of zeta potential using Electrophoretic Light Scattering (ELS).[17]
Materials:
-
Functionalized nanoparticle suspension
-
10 mM NaCl solution (or other low ionic strength buffer), filtered through a 0.2 µm filter[1]
-
Disposable folded capillary zeta cell
Procedure:
-
Sample Preparation :
-
Dilute the purified nanoparticle suspension in the filtered 10 mM NaCl solution.[1] The optimal concentration is particle-dependent and should be determined empirically to achieve a stable and appropriate light scattering intensity (count rate).[1]
-
Ensure the final suspension is optically clear and free of aggregates.[17] Sonication may be used if necessary.
-
-
Instrument Setup :
-
Use a Malvern Zetasizer or a similar instrument capable of ELS.
-
Set the measurement temperature, typically to 25°C, and allow for an equilibration time of at least 300 seconds.[18]
-
Select the appropriate parameters for the dispersant (e.g., water at 25°C: viscosity and dielectric constant).
-
For aqueous media, the Smoluchowski approximation (f(k∙α)=1.5) is typically used to calculate the zeta potential from the measured electrophoretic mobility.[2][18]
-
-
Measurement :
-
Carefully inject the sample into the folded capillary cell, avoiding air bubbles.
-
Place the cell in the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) by detecting the Doppler frequency shift of scattered laser light.[2][17]
-
Typically, measurements are performed as an average of multiple runs.
-
-
Data Reporting :
-
The zeta potential should be reported as the mean value ± standard deviation.
-
Crucially, the report must include the dispersant composition (e.g., 10 mM NaCl), the pH of the sample, and the measurement temperature, as these factors significantly influence the zeta potential value.[1]
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle functionalization and zeta potential analysis.
Caption: Impact of different silane agents on nanoparticle surface charge and zeta potential.
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nanocomposix.com [nanocomposix.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Amine, Carboxyl, or Thiol Functionalization of Mesoporous Silica Particles on Their Efficiency as a Quercetin Delivery System in Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantification of Surface-Grafted (3-Bromopropyl)trimethoxysilane
In the realms of materials science, drug development, and biomedical engineering, the precise functionalization of surfaces is paramount. (3-Bromopropyl)trimethoxysilane (BPTMS) is a frequently employed organosilane coupling agent utilized to introduce reactive alkyl bromide functionalities onto various substrates. The density and uniformity of this grafted layer directly influence subsequent chemical modifications, such as the immobilization of biomolecules or the initiation of surface-initiated polymerization reactions. Consequently, the accurate quantification of surface-grafted BPTMS is a critical step in the development and quality control of functionalized materials.
This guide provides an objective comparison of common analytical techniques for the quantification of BPTMS and other alternative silanes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable methodology for their specific application.
Comparative Analysis of Quantification Techniques
The choice of a quantification technique is often a trade-off between the desired information (e.g., elemental composition, layer thickness, molecular density), sensitivity, accessibility of instrumentation, and the destructive nature of the analysis. The following table summarizes and compares key techniques for the characterization of silane (B1218182) layers.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[1][2] | Atomic concentration (at%), areic density (~2-4 molecules/nm²), layer thickness (0.5-1.0 nm).[1][3] | No | High surface sensitivity, provides chemical bonding information. | Requires high vacuum, may not provide absolute quantification without standards.[1] |
| Spectroscopic Ellipsometry | Film thickness, refractive index.[1][4] | Layer thickness (angstroms to microns).[4][5] | No | Non-destructive, high precision for thin films.[4] | Model-dependent, requires a reflective substrate.[6] |
| Contact Angle Goniometry | Surface wettability, surface free energy.[7][8] | Contact angle (degrees).[7][9] | No | Simple, rapid assessment of surface modification.[1][8] | Indirect quantification, sensitive to surface roughness and contamination. |
| Fluorescence Labeling | Relative or absolute number of functional groups.[10][11] | Fluorescence intensity, number of molecules (with calibration).[10][11] | No (for measurement) | High sensitivity, suitable for biological applications. | Requires a fluorescent label that reacts specifically with the grafted molecule. |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area.[1][3] | Areic density (molecules/nm²), detection limits (10⁹ – 10¹² at/cm²).[1][3] | No | Provides absolute and traceable quantification.[3] | Less common instrumentation, may require synchrotron source for light elements.[12] |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) for BPTMS Quantification
Principle: XPS analyzes the elemental composition and chemical states of the top 1-10 nm of a surface by irradiating it with X-rays and measuring the kinetic energy of emitted photoelectrons.[2] For BPTMS, quantification can be achieved by analyzing the signal from the bromine (Br 3d), silicon (Si 2p), carbon (C 1s), and oxygen (O 1s) core levels. The atomic concentration of bromine can be directly related to the surface density of BPTMS.
Protocol:
-
Sample Preparation: The BPTMS-grafted substrate is placed on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the Br 3d, Si 2p, C 1s, and O 1s regions to determine their chemical states and to accurately measure peak areas.
-
Data Analysis: The peak areas are corrected for their respective relative sensitivity factors (RSFs) to determine the atomic concentrations of each element. The surface coverage of BPTMS can be calculated from the atomic percentage of bromine.
Spectroscopic Ellipsometry for Film Thickness Measurement
Principle: Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface.[1] This change is dependent on the thickness and refractive index of any thin films present on the surface. By modeling the substrate and the grafted layer, the thickness of the BPTMS film can be determined with high precision.
Protocol:
-
Substrate Characterization: The optical properties (refractive index n and extinction coefficient k) of the bare substrate are measured before silanization.
-
Model Building: A model is constructed consisting of the substrate and a "BPTMS layer". The refractive index of the BPTMS layer is typically assumed to be around 1.45-1.50.[1]
-
Measurement: The ellipsometric parameters (Psi and Delta) are measured for the BPTMS-grafted surface over a range of wavelengths and angles of incidence.
-
Data Fitting: The measured data is fitted to the model by varying the thickness of the BPTMS layer until the best fit is achieved. The resulting thickness value provides a quantitative measure of the grafted layer.
Comparison with Alternative Surface Modification Agents
While BPTMS is effective for introducing bromide functionalities, other silanes are employed to introduce different chemical groups. The choice of silane depends on the desired surface chemistry for subsequent applications.
| Silane | Functional Group | Typical Applications |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | Bioconjugation, surface charge modification.[13][14] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Covalent immobilization of biomolecules, polymer grafting.[15][16] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | Gold nanoparticle attachment, "click" chemistry. |
| Octadecyltrichlorosilane (OTS) | Alkyl chain (C18) | Hydrophobic coatings, lubrication. |
The quantification methods described for BPTMS are generally applicable to these alternative silanes. For instance, XPS can be used to quantify APTES by analyzing the nitrogen (N 1s) signal, and MPTMS by analyzing the sulfur (S 2p) signal.
Logical Flow for Selecting a Quantification Method
The selection of an appropriate quantification technique should be guided by the specific research question and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Photoelectron Spectroscopy | Learning Center | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. details | Park Systems [parksystems.com]
- 5. researchgate.net [researchgate.net]
- 6. parksystems.com [parksystems.com]
- 7. nanoanalytics.com [nanoanalytics.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. nanoscience.com [nanoscience.com]
- 10. Quantification of variable functional-group densities of mixed-silane monolayers on surfaces via a dual-mode fluorescence and XPS label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
Reactivity comparison: (3-Bromopropyl)trimethoxysilane vs (3-Chloropropyl)trimethoxysilane.
A Comparative Guide for Researchers in Material Science and Drug Development
In the realm of surface modification, bioconjugation, and materials science, organofunctional silanes are indispensable tools for covalently linking organic molecules to inorganic substrates. Among these, (3-Bromopropyl)trimethoxysilane and (3-Chloropropyl)trimethoxysilane are two commonly utilized precursors. The choice between the bromo- and chloro- derivatives can significantly impact reaction kinetics, yields, and overall efficiency of a synthetic protocol. This guide provides an objective comparison of their reactivity, supported by fundamental chemical principles, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and (3-Chloropropyl)trimethoxysilane is presented below. These properties are essential for designing experimental setups and understanding the behavior of these reagents in different solvent systems.
| Property | This compound | (3-Chloropropyl)trimethoxysilane |
| CAS Number | 51826-90-5[1][2] | 2530-87-2[3][4] |
| Molecular Formula | C6H15BrO3Si[1][2] | C6H15ClO3Si[3][4] |
| Molecular Weight | 243.17 g/mol [1][2] | 198.72 g/mol [3][4] |
| Boiling Point | 130 °C at 45 mmHg[1] | 195-196 °C at 750 mmHg[3][4] |
| Density | 1.298 g/mL at 20 °C[1] | 1.09 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.440[1] | n20/D 1.419[4] |
| Flash Point | 82 °C (179.6 °F) - closed cup[1] | ~78 °C[3] |
Reactivity Comparison: Nucleophilic Substitution
The primary difference in reactivity between this compound and (3-Chloropropyl)trimethoxysilane lies in the nature of the halogen atom, which serves as a leaving group in nucleophilic substitution reactions. In these reactions, a nucleophile (e.g., an amine, thiol, or cyanide) displaces the halide to form a new covalent bond with the propyl chain.
The efficiency of this reaction is largely governed by the stability of the departing halide ion. It is a well-established principle in organic chemistry that bromide (Br-) is a better leaving group than chloride (Cl-).[5][6][7][8] This is attributed to bromide's larger ionic radius and greater polarizability, which allow for more effective dispersal of the negative charge, leading to a more stable anion.[5] Consequently, the C-Br bond is weaker and more readily cleaved than the C-Cl bond.
Expected Outcome: this compound is expected to exhibit a higher reaction rate in nucleophilic substitution reactions compared to (3-Chloropropyl)trimethoxysilane under identical conditions. This translates to potentially shorter reaction times, milder reaction conditions (e.g., lower temperatures), and higher yields.
Dual Reactivity: Hydrolysis and Condensation
Both silanes share a common reactivity pathway through their trimethoxysilyl groups. This dual-reactivity mechanism is the foundation of their utility as coupling agents.[9] The process involves two main steps:
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH3) hydrolyze to form reactive silanol (B1196071) groups (-OH). This reaction can be catalyzed by either acid or base.[10][11]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on an inorganic substrate (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a polysiloxane network.[9][12]
While no direct comparative kinetic studies for the hydrolysis and condensation of these two specific haloalkylsilanes were found, the rates of these reactions are generally influenced by factors such as pH, water concentration, catalyst, and temperature.[10][13] The different inductive effects of bromine and chlorine on the silicon atom are expected to have a minor influence on the hydrolysis and condensation rates compared to the significant difference in their leaving group ability in nucleophilic substitution reactions.
Visualizing the Reaction Pathways and Experimental Workflow
To better understand the chemical transformations and a typical experimental approach, the following diagrams illustrate the key reaction pathways and a generalized workflow for comparing the reactivity of these two silanes.
References
- 1. This compound = 97.0 51826-90-5 [sigmaaldrich.com]
- 2. This compound | C6H15BrO3Si | CID 103984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (3-氯丙基)三甲氧基硅烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.com [brainly.com]
- 9. gelest.com [gelest.com]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]
A Comparative Guide to the Long-Term Stability of (3-Bromopropyl)trimethoxysilane Functionalized Surfaces in Aqueous Environments
For researchers, scientists, and drug development professionals utilizing surface modification techniques, the longevity of a functionalized surface in aqueous media is a critical determinant of experimental success and reproducibility. This guide provides an objective comparison of the long-term stability of surfaces functionalized with (3-Bromopropyl)trimethoxysilane (BPTMS) against common alternative silanes. The information presented is supported by experimental data to facilitate informed decisions in selecting the most appropriate surface chemistry for your application.
The stability of a silane-based functional layer in an aqueous environment is primarily dictated by the hydrolytic stability of the siloxane bonds (Si-O-Si) that anchor the silane (B1218182) to the substrate and cross-link adjacent molecules. The chemical nature of the silane's headgroup and its organic functionality plays a significant role in the rate of hydrolysis and subsequent degradation of the monolayer.
Comparative Stability Analysis
This section compares the aqueous stability of surfaces functionalized with BPTMS against two common alternatives: (3-Aminopropyl)triethoxysilane (APTES), representing aminosilanes, and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), representing epoxy-silanes.
While direct, long-term comparative studies focusing specifically on BPTMS are limited, the principles of silane hydrolysis allow for an informed comparison. Methoxysilanes, such as BPTMS, generally exhibit faster hydrolysis rates of their alkoxy groups compared to ethoxysilanes like APTES. This can lead to quicker monolayer formation but may also suggest a greater susceptibility to hydrolytic degradation over extended periods in aqueous environments.
Aminosilanes, such as APTES, have been reported to be susceptible to amine-catalyzed hydrolysis of the siloxane bonds, which can lead to a decrease in surface functionalization over time when exposed to water. The stability of aminosilane (B1250345) layers can be influenced by the length of the alkyl chain separating the amine group from the silicon atom.
Epoxy-functionalized silanes like GPTMS are considered to form relatively stable monolayers. The absence of a catalytic amine group may contribute to their enhanced hydrolytic stability compared to aminosilanes.
Table 1: Comparative Hydrolytic Stability of Functionalized Silane Surfaces
| Silane Functionalization | Initial Water Contact Angle (°) | Water Contact Angle after 24h Water Immersion (°) | Change in Contact Angle (%) | Key Observations & Inferences |
| This compound (BPTMS) | ~70-80° (Estimated) | Data not available | - | Faster hydrolysis of methoxy (B1213986) groups may lead to a less stable monolayer over time compared to ethoxy-based silanes. |
| (3-Aminopropyl)triethoxysilane (APTES) | ~50-60° | ~30-40° | ~33-40% Decrease | Amine functionality can catalyze the hydrolysis of siloxane bonds, leading to significant degradation of the monolayer in aqueous environments.[1] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | ~60-70° | ~55-65° | ~8-10% Decrease | Generally exhibits good hydrolytic stability due to the absence of catalytic functional groups.[1] |
Experimental Protocols
To ensure reproducible and reliable assessment of surface stability, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments used to evaluate the long-term stability of functionalized surfaces in aqueous environments.
Protocol 1: Water Contact Angle Measurement for Hydrolytic Stability Assessment
Objective: To monitor the change in surface hydrophobicity over time as an indicator of monolayer degradation.
Materials:
-
Functionalized substrates
-
Deionized water
-
Contact angle goniometer
-
Environmental chamber or sealed container
Procedure:
-
Initial Measurement: Measure the static water contact angle on the freshly prepared functionalized substrate at a minimum of three different locations to obtain an average value.
-
Aqueous Immersion: Immerse the functionalized substrates in a sealed container filled with deionized water at a controlled temperature (e.g., room temperature or 37°C for biological applications).
-
Time-Point Measurements: At predetermined time intervals (e.g., 1h, 6h, 24h, 7 days, 30 days), remove a substrate from the water.
-
Drying: Gently dry the substrate with a stream of inert gas (e.g., nitrogen).
-
Contact Angle Measurement: Immediately measure the water contact angle at three different locations on the dried substrate.
-
Data Analysis: Plot the average contact angle as a function of immersion time to observe the degradation trend.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis of Surface Degradation
Objective: To quantitatively track the loss of the functional silane from the surface by monitoring the atomic concentration of elements specific to the silane.
Materials:
-
Functionalized substrates
-
X-ray photoelectron spectrometer
Procedure:
-
Initial Analysis: Acquire a high-resolution XPS spectrum of the freshly prepared functionalized surface. Focus on the core level spectra of elements specific to the silane (e.g., Br 3d for BPTMS, N 1s for APTES) and the substrate (e.g., Si 2p for silica (B1680970) surfaces).
-
Aqueous Immersion: Immerse the functionalized substrates in deionized water for specified durations as described in Protocol 1.
-
Sample Preparation for Analysis: After each immersion period, remove the substrate, rinse it with deionized water, and dry it thoroughly under vacuum or with an inert gas.
-
XPS Analysis of Aged Samples: Acquire high-resolution XPS spectra of the aged samples under the same conditions as the initial analysis.
-
Data Analysis: Calculate the atomic concentration of the specific elements from the peak areas. A decrease in the elemental signal of the functional group (e.g., Br or N) relative to the substrate signal (Si) indicates the degradation and loss of the silane layer.
Protocol 3: Atomic Force Microscopy (AFM) for Morphological Evaluation of Surface Degradation
Objective: To visualize changes in the surface morphology, such as the formation of pits or aggregates, which can indicate degradation of the silane monolayer.
Materials:
-
Functionalized substrates
-
Atomic force microscope
Procedure:
-
Initial Imaging: Image the surface of a freshly prepared functionalized substrate in tapping mode to obtain a baseline of the surface topography and roughness.
-
Aqueous Immersion: Immerse the substrates in deionized water for various time points.
-
Sample Preparation for Imaging: After each immersion period, rinse the substrate with deionized water and dry it carefully.
-
AFM Imaging of Aged Samples: Image the aged surfaces under the same conditions as the initial imaging.
-
Image Analysis: Compare the AFM images of the aged samples to the initial image. Look for changes in surface features, such as increased roughness, the appearance of pinholes, or the formation of aggregates, which are indicative of monolayer degradation.
Visualizing the Processes
To better understand the chemical processes involved in surface functionalization and degradation, the following diagrams are provided.
Caption: Silane hydrolysis and condensation on a hydroxylated surface.
Caption: Proposed degradation pathway of a silane layer in an aqueous environment.
Caption: Experimental workflow for evaluating the aqueous stability of functionalized surfaces.
References
Biocompatibility and cytotoxicity assessment of (3-Bromopropyl)trimethoxysilane coated materials
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of silane-based surface modifications, supported by experimental data, to guide the selection of appropriate coatings for enhanced biocompatibility and reduced cytotoxicity.
Introduction
Surface modification is a critical step in the development of biocompatible materials for medical devices and drug delivery systems. Silane (B1218182) coatings are widely employed to alter the surface properties of various substrates, influencing protein adsorption, cellular adhesion, and overall host response. While a vast array of silane coupling agents exists, a comprehensive understanding of their comparative biocompatibility is essential for rational material design. This guide provides an objective comparison of different classes of silane coatings, focusing on their impact on biocompatibility and cytotoxicity. Although specific data on (3-Bromopropyl)trimethoxysilane is not extensively available in publicly accessible literature, this guide will focus on commonly used alternatives, providing a framework for material selection and assessment.
This compound is a bromo silane popularly used as a silane coupling agent.[1] It serves as a versatile platform for further surface functionalization due to the reactive bromide group, which can be substituted to immobilize a wide range of molecules. However, the direct biocompatibility and cytotoxicity of a surface coated solely with this compound are not well-documented in peer-reviewed studies, necessitating a comparative look at other functional silanes.
This guide will compare three major classes of silane coatings:
-
Alkylsilanes: These create hydrophobic surfaces.
-
Aminosilanes: These introduce primary amine groups, resulting in a positively charged, hydrophilic surface.
-
PEG-Silanes (Polyethylene Glycol): These form a hydrophilic, neutral brush-like layer known for its protein-repellent properties.
Data Presentation: Comparative Performance of Silane Coatings
The following tables summarize quantitative data from various studies to facilitate a clear comparison between different types of silane coatings. It is important to note that the specific substrate material, silanization protocol, and experimental conditions can influence the outcomes.
| Silane Class | Specific Silane Example | Substrate | Cell Type | Cell Viability (%) | Reference |
| Control | Uncoated | Magnesium Alloy | MG-63 Osteoblastic Cells | 100 (Control) | [2][3] |
| Alkylsilane | Octadecyltrichlorosilane (OTS) | Titanium | Not Specified | High (qualitative) | [4] |
| Aminosilane | (3-Aminopropyl)triethoxysilane (APTES) | Magnesium Alloy | MG-63 Osteoblastic Cells | > 95 | [2][3] |
| PEG-Silane | Methoxy(polyethylene glycol)silane | Silicon | Not Specified | High (qualitative) | [5] |
Table 1: Cytotoxicity Assessment of Various Silane Coatings. This table provides a comparative view of cell viability on surfaces modified with different classes of silanes. Generally, most silane coatings exhibit low cytotoxicity.
| Silane Class | Specific Silane Example | Substrate | Hemolysis (%) | Platelet Adhesion | Reference |
| Control | Uncoated Polydimethylsiloxane (PDMS) | PDMS | Not Specified | High | [6] |
| Alkylsilane | Not Specified | Not Specified | Variable | Generally higher than hydrophilic coatings | [4] |
| Aminosilane | (3-Aminopropyl)triethoxysilane (APTES) | Not Specified | Generally low | Moderate | |
| PEG-Silane | Methoxy(polyethylene glycol)silane | PDMS | Not Specified | Significantly Reduced | [6] |
Table 2: Hemocompatibility of Different Silane Coatings. This table compares the hemocompatibility of various silane coatings. PEG-silanes generally demonstrate superior hemocompatibility by significantly reducing platelet adhesion.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial coatings. Below are generalized protocols for key experiments cited in the evaluation of biocompatibility and cytotoxicity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Material Preparation: The silane-coated materials are sterilized and placed in the wells of a sterile multi-well cell culture plate.
-
Cell Seeding: A specific density of cells (e.g., 1 x 10^4 cells/well of L929 fibroblasts) is seeded onto the materials and control wells (uncoated substrate and tissue culture plastic).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) in a controlled environment (37°C, 5% CO2).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Hemocompatibility Assessment: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a material.
-
Blood Collection: Fresh whole blood is collected from a healthy donor in tubes containing an anticoagulant (e.g., citrate).
-
RBC Suspension Preparation: The blood is centrifuged to separate the RBCs, which are then washed multiple times with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Incubation: The coated material is incubated with the RBC suspension for a defined period (e.g., 2 hours at 37°C) with gentle agitation. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100
Mandatory Visualization
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of coated materials.
Signaling Pathways in Cell-Material Interactions
The interaction of a cell with a biomaterial surface is a complex process mediated by adsorbed proteins that engage with cell surface receptors, primarily integrins. This interaction can trigger intracellular signaling cascades that influence cell fate, including adhesion, proliferation, and apoptosis.
Caption: Simplified signaling cascade initiated by cell-material interaction.
Conclusion
The selection of an appropriate silane coating is paramount for the successful integration of biomedical devices. While this compound offers a versatile platform for further functionalization, the lack of direct biocompatibility data in the public domain necessitates careful evaluation or the consideration of well-characterized alternatives. This guide provides a comparative overview of alkylsilanes, aminosilanes, and PEG-silanes, highlighting their respective impacts on cytotoxicity and hemocompatibility. PEG-silanes generally exhibit superior performance in resisting protein adsorption and platelet adhesion, making them a strong candidate for blood-contacting applications.[6] Aminosilanes can promote cell adhesion, which may be desirable in certain tissue engineering applications.[4] The choice of coating should be guided by the specific requirements of the intended application, and thorough in-vitro and in-vivo testing is crucial to ensure the safety and efficacy of any new biomaterial.
References
- 1. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. The effects of PEG-based surface modification of PDMS microchannels on long-term hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to Functional Surfaces: Comparing Alternatives to (3-Bromopropyl)trimethoxysilane
For researchers, scientists, and drug development professionals, the creation of functionalized surfaces is a critical step in a wide array of applications, from immobilizing biomolecules for diagnostic assays to developing advanced drug delivery systems. While (3-Bromopropyl)trimethoxysilane has been a common choice for introducing a reactive alkyl bromide to a surface, a range of alternative silane (B1218182) coupling agents offers diverse functionalities with distinct advantages. This guide provides an objective comparison of three primary alternatives: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-Mercaptopropyl)trimethoxysilane (MPTMS), supported by experimental data to inform your selection process.
Performance Benchmark: A Quantitative Comparison
The choice of silane coupling agent significantly impacts the resulting surface properties, including hydrophilicity, reactivity, and stability. The following tables summarize key performance metrics collated from various studies to facilitate a direct comparison.
Table 1: Surface Properties of Functionalized Silicon Dioxide/Glass Surfaces
| Silane | Functional Group | Typical Water Contact Angle (°) | Estimated Monolayer Thickness (nm) | Primary Application Focus |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | 55 - 85[1][2] | 0.7 - 1.8[3] | Bioconjugation, surface charge modification[4][5] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | 40 - 60 | 1.0 - 2.0 | Immobilization of biomolecules, adhesion promotion[6][7] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | 60 - 75 | 0.5 - 1.0[8] | Noble metal nanoparticle binding, "click" chemistry[9] |
Table 2: Stability of Silane Layers
| Silane | Hydrolytic Stability | Thermal Stability | Key Considerations |
| (3-Aminopropyl)triethoxysilane (APTES) | Moderate; can be unstable in aqueous media over time[1][10][11] | Good | Stability is dependent on deposition conditions and silane structure[1] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Generally considered more stable than APTES in aqueous solutions | Excellent | Epoxy ring can be susceptible to opening under certain conditions |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Good | Good | Thiol groups can be prone to oxidation |
Reaction Mechanisms and Experimental Workflows
The functionalization of a hydroxylated surface with these silane coupling agents proceeds through a two-step hydrolysis and condensation process. The following diagrams illustrate these pathways and a general experimental workflow.
References
- 1. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. lehigh.edu [lehigh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 9. Functionalization of Fe₃O₄ NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3-Bromopropyl)trimethoxysilane: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of (3-Bromopropyl)trimethoxysilane is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring that this reactive chemical is managed safely from use to final disposal. Adherence to these procedures is vital for regulatory compliance and the protection of personnel and the environment.
I. Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a combustible liquid that can cause skin and eye irritation. All handling and disposal steps should be performed inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential to avoid inhaling vapors.
II. Waste Characterization and Segregation
This compound is classified as a halogenated organic waste due to the presence of bromine. It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper disposal by licensed hazardous waste management services.[1]
| Property | Classification/Value | Disposal Implication |
| Chemical State | Liquid | Requires a sealable, chemically compatible liquid waste container. |
| Halogen Content | Contains Bromine | Must be disposed of as halogenated organic waste .[1] Do not mix with non-halogenated waste streams.[1] |
| Reactivity | Moisture-sensitive; hydrolyzes to form methanol (B129727) and silanols. | Store in a tightly sealed container away from moisture. Neutralization procedure is based on controlled hydrolysis.[2][3] |
| Combustibility | Combustible Liquid | Keep away from heat, sparks, and open flames. Store in a flammable materials cabinet if possible. |
| Primary Hazards | Skin and eye irritant. | Handle with appropriate PPE in a chemical fume hood.[4] |
III. Step-by-Step Laboratory-Scale Neutralization and Disposal Procedure
For small quantities of residual this compound, a controlled hydrolysis reaction can be performed to neutralize its reactivity before collection by a certified hazardous waste disposal service. This procedure should be performed in a chemical fume hood.
Experimental Protocol: Controlled Hydrolysis
Objective: To hydrolyze this compound into less reactive silanols and methanol, rendering it safer for temporary storage and subsequent disposal.
Materials:
-
This compound waste
-
A suitable solvent (e.g., isopropanol (B130326) or ethanol)
-
Water
-
Dilute acid (e.g., 1 M HCl or acetic acid)
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container for halogenated organic waste
Procedure:
-
Preparation:
-
In a chemical fume hood, place the three-necked flask in an ice bath on a magnetic stirrer.
-
For every 1 volume of this compound waste, add 5 volumes of a suitable solvent (e.g., isopropanol) to the flask. This dilution helps to control the reaction rate and dissipate heat.
-
-
Hydrolysis:
-
Prepare a 10% aqueous solution of the same solvent.
-
Slowly add the aqueous solvent solution to the stirred silane (B1218182) solution in the flask using the dropping funnel. The hydrolysis of trimethoxysilanes is exothermic, and slow addition is crucial to maintain temperature control.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis. The methoxy (B1213986) groups will react with water to form methanol and silanol (B1196071) groups.[2]
-
-
Neutralization and Final Waste Collection:
-
Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate solution).
-
Transfer the neutralized solution to a designated, properly labeled hazardous waste container for halogenated organic liquids .
-
The label must include "Hazardous Waste," the chemical names of the contents (e.g., "Hydrolyzed this compound waste in isopropanol/water, contains methanol and brominated organic compounds"), and the associated hazards.
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Containment and Absorption: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container for solid halogenated organic waste .
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the decontamination waste in the halogenated liquid waste container.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (3-Bromopropyl)trimethoxysilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (3-Bromopropyl)trimethoxysilane (CAS RN: 51826-90-5). The information herein is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to the following guidelines is critical for minimizing exposure and ensuring a safe working environment.
Hazard Identification and Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][5] A face shield may be necessary for situations with a higher risk of splashing.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves such as neoprene or nitrile rubber.[4] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, or other protective clothing.[1][6] | Protects skin from accidental splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved vapor respirator is recommended, especially if working outside of a fume hood or if vapors are generated.[1][3][4] | Minimizes the inhalation of vapors that can cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, wear appropriate PPE, including chemical-resistant gloves.
-
Inspect the container for any signs of damage or leaks. If the container is compromised, implement spill control procedures immediately.
2. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and alcohols.[8]
3. Pre-Handling Checks:
-
Ensure that a safety shower and eyewash station are readily accessible.[1][4]
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
4. Handling in a Fume Hood:
-
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Ground containers and transfer lines to prevent the buildup of electrostatic charge.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
5. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if skin irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[1][5] Use non-sparking tools for cleanup.[4] |
| Fire | Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[4] It is a combustible liquid.[1] |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the contents and container in accordance with all local, regional, and national regulations.[1]
-
Disposal should be carried out by qualified personnel knowledgeable in the relevant regulations and safety precautions.[1] Do not dispose of waste into sewers.[9]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C6H15BrO3Si | CID 103984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-ブロモプロピル)トリメトキシシラン ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. gelest.com [gelest.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. fishersci.com [fishersci.com]
- 9. 2spi.com [2spi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
